molecular formula C11H13N3O B2611109 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1448854-72-5

1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B2611109
CAS No.: 1448854-72-5
M. Wt: 203.245
InChI Key: FLHCTUJDGPDKIH-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine (CAS 1448854-72-5) is a high-purity pyrazole derivative supplied for research and development purposes. This compound features a methoxyphenyl substitution on the pyrazole ring, yielding a molecular formula of C 11 H 13 N 3 O and a molecular weight of 203.24 g/mol . The pyrazole scaffold is a privileged structure in medicinal chemistry due to its versatile biological activity and presence in several FDA-approved drugs . As a 5-aminopyrazole , this compound serves as a key synthetic intermediate for generating more complex molecules. The primary research application of this amine is the functionalization of its amine group, particularly in the synthesis of novel pyrazole-sulfonamide hybrids . Such hybrids are of significant interest in drug discovery, as the incorporation of a sulfonamide group into the pyrazole framework has led to the development of several clinically approved drugs, including the anti-inflammatory agent Celecoxib, the antibacterial Sulfaphenazole, and the anticancer therapy Encorafenib . Researchers are exploring these derivatives for their promising activity against various cancer cell lines, positioning this amine as a valuable building block in oncology research . WARNING: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-(2-methoxyphenyl)-4-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-7-13-14(11(8)12)9-5-3-4-6-10(9)15-2/h3-7H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHCTUJDGPDKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C2=CC=CC=C2OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine, a substituted aminopyrazole derivative of significant interest in medicinal chemistry. While a specific CAS number for this particular regioisomer is not readily found in major chemical databases, indicating its potential novelty or limited commercial availability, its structural features place it within a class of compounds known for a wide array of pharmacological activities. This document will detail the systematic IUPAC nomenclature, outline established synthetic routes for analogous compounds, discuss methods for structural elucidation, and explore the potential therapeutic applications based on the known bioactivity of related 1-aryl-pyrazol-5-amines.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational for all research and development endeavors. The structure of the topic compound is defined by a pyrazole ring substituted at the 1-position with a 2-methoxyphenyl group, at the 4-position with a methyl group, and at the 5-position with an amine group.

IUPAC Name: 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine

CAS Number: A specific CAS Registry Number for 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine is not publicly available at the time of this writing. The CAS number for the isomeric compound, 1-(4-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine, is 1349988-72-2. Researchers are advised to verify the novelty of the ortho-substituted isomer and consider assigning a new CAS number upon its first synthesis and characterization in a peer-reviewed publication.

Chemical Structure:

Caption: Molecular structure of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC11H13N3O-
Molecular Weight203.24 g/mol -
XLogP31.5PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]
Rotatable Bond Count2PubChem[1]

Synthesis and Manufacturing

The synthesis of 1-aryl-1H-pyrazol-5-amines is well-documented in the chemical literature. A common and efficient method involves the condensation of a substituted arylhydrazine with a suitable β-ketonitrile derivative.[2][3]

General Synthetic Approach

A plausible and established synthetic route for 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine would involve the reaction of 2-methoxyphenylhydrazine with 3-amino-2-butenenitrile or a related precursor. Microwave-assisted synthesis has been shown to be a time and resource-efficient method for preparing a variety of 1-aryl-1H-pyrazole-5-amines, often using water as a solvent.[4]

synthesis_workflow reactant1 2-Methoxyphenylhydrazine conditions Microwave Irradiation 1M HCl (aq) 150°C, 10-15 min reactant1->conditions reactant2 3-Amino-2-butenenitrile reactant2->conditions intermediate Cyclization Intermediate conditions->intermediate workup Basification (10% NaOH) Vacuum Filtration intermediate->workup product 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine workup->product

Caption: General workflow for the microwave-assisted synthesis of 1-aryl-4-methyl-1H-pyrazol-5-amines.

Detailed Experimental Protocol (Adapted from analogous syntheses)
  • Reaction Setup: To a microwave process vial, add 2-methoxyphenylhydrazine (1.0 eq), 3-amino-2-butenenitrile (1.1 eq), and 1 M aqueous HCl (5 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C for 15 minutes with stirring.

  • Work-up: After cooling the reaction mixture to room temperature, carefully basify with 10% aqueous NaOH until a pH of >10 is achieved.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

The structural confirmation of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine would rely on a combination of standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons of the 2-methoxyphenyl group (multiplets).- A singlet for the pyrazole C3-H.- A singlet for the methyl group at C4.- A singlet for the methoxy group.- A broad singlet for the amine protons (NH₂), which may be exchangeable with D₂O.
¹³C NMR - Aromatic carbons of the 2-methoxyphenyl group.- Carbons of the pyrazole ring.- A carbon signal for the methyl group.- A carbon signal for the methoxy group.
FT-IR - N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).- C-H stretching of aromatic and methyl groups (around 2850-3100 cm⁻¹).- C=N and C=C stretching of the pyrazole and phenyl rings (around 1450-1600 cm⁻¹).- C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).
Mass Spec. - A molecular ion peak (M⁺) corresponding to the molecular weight of 203.24.

Therapeutic Potential and Pharmacological Significance

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved for therapeutic use.[5] 1-Aryl-1H-pyrazol-5-amines, in particular, have been investigated for a wide range of biological activities.

pharmacological_activities core 1-Aryl-1H-pyrazol-5-amine Scaffold anticancer Anticancer core->anticancer anti_inflammatory Anti-inflammatory core->anti_inflammatory antimicrobial Antimicrobial core->antimicrobial antiviral Antiviral core->antiviral analgesic Analgesic core->analgesic antioxidant Antioxidant core->antioxidant

Caption: Known pharmacological activities of the 1-aryl-1H-pyrazol-5-amine scaffold.

Anticancer Activity

Many pyrazole derivatives have been developed as anticancer agents, often functioning as kinase inhibitors. The substitution pattern on the aryl ring and the pyrazole core can be modulated to achieve selectivity for specific kinase targets.

Anti-inflammatory and Analgesic Properties

The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory and analgesic effects of pyrazolone derivatives are well-established.[6]

Antimicrobial and Antiviral Activity

Various substituted pyrazoles have demonstrated potent activity against a range of bacteria, fungi, and viruses.[7] The 1-aryl-1H-pyrazol-5-amine scaffold serves as a valuable template for the development of novel anti-infective agents.

Safety and Handling

While specific toxicity data for 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine is not available, general precautions for handling aromatic amines and heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine represents a potentially novel compound within a pharmacologically significant class of molecules. This guide has provided a framework for its synthesis, characterization, and potential applications based on established knowledge of related structures. Further research into this specific isomer is warranted to fully elucidate its physicochemical properties and biological activity, which could lead to the development of new therapeutic agents.

References

  • AMERICAN ELEMENTS. (n.d.). 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896.
  • IUCr. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(3)/[3].pdf]([Link]3].pdf)

  • PubChem. (n.d.). 1-methyl-4-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 133-143.
  • Kumar, V., & Gupta, G. (2013). Pharmacological activities of pyrazolone derivatives. International Journal of Pharmaceutical Sciences and Research, 4(12), 4543-4552.
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2018).
  • Thomas, K. D., Mathew, B., & Mathew, J. (2009). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Molbank, 2009(4), M629.
  • Sagitova, A. M., Gimalova, F. A., Sagitov, R. F., & Gimalov, F. R. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7793.
  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • IJNRD.org. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • US EPA. (2023). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

  • Nagaraja, G. K., et al. (2016). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
  • PubChemLite. (n.d.). 4-(4-methoxyphenyl)-1h-pyrazol-5-amine. Retrieved from [Link]

  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

Sources

In Silico Bioactivity Prediction of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Computational Drug Discovery / Chemoinformatics Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists[1]

Executive Summary

This technical guide outlines a rigorous in silico framework for predicting the bioactivity of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine (referred to herein as MPMPA ).

Structural analysis reveals MPMPA belongs to the aminopyrazole class, a privileged scaffold in medicinal chemistry known for ATP-competitive kinase inhibition. The 5-amino-pyrazole core functions as a bidentate hydrogen bond donor/acceptor motif, mimicking the adenine ring of ATP. Based on Structure-Activity Relationship (SAR) data from analogous compounds, this guide hypothesizes that MPMPA acts as a inhibitor of Serine/Threonine kinases, specifically Polo-like Kinase 4 (PLK4) or c-Jun N-terminal Kinase (JNK) .[1]

This whitepaper details the step-by-step computational methodology to validate this hypothesis, covering target prediction, molecular docking, and ADMET profiling.[1]

Part 1: Structural Deconstruction & Target Hypothesis

Before initiating computational workflows, a manual pharmacophore analysis is required to define the search space.

Pharmacophore Mapping

The MPMPA molecule consists of three distinct pharmacophoric features:

  • The Scaffold (Aminopyrazole): The N1 and exocyclic -NH2 groups typically form a donor-acceptor pair with the "hinge region" backbone of kinase active sites.

  • The Tail (2-Methoxyphenyl): The ortho-methoxy group introduces steric bulk, forcing a non-planar conformation (twist) relative to the pyrazole ring. This is critical for selectivity, often directing the phenyl group into the hydrophobic "selectivity pocket" (e.g., the Gatekeeper region).[1]

  • The Substituent (4-Methyl): A small lipophilic group that often displaces conserved water molecules or interacts with the hydrophobic ceiling of the ATP pocket.

Predicted Biological Targets

Based on similarity ensemble approaches (SEA) and literature mining of the aminopyrazole scaffold [1], the highest probability targets are:

  • Primary: Polo-like Kinase 4 (PLK4) – Validated by crystallographic data of similar phenyl-aminopyrazoles [2].

  • Secondary: JNK3 (c-Jun N-terminal kinase 3) – Aminopyrazoles are established JNK pathway inhibitors.[2]

Part 2: Computational Workflow (Methodology)

The following self-validating workflow integrates ligand-based and structure-based approaches.

Workflow Visualization

The following diagram illustrates the logical flow of the prediction pipeline.

BioactivityPipeline Input Input: MPMPA Structure (SMILES) Prep Ligand Preparation (Protonation pH 7.4) Input->Prep TargetID Target Prediction (SwissTargetPrediction) Prep->TargetID Similarity Search Docking Molecular Docking (AutoDock Vina) Prep->Docking TargetID->Docking Select PDB: PLK4 ADMET ADMET Profiling (SwissADME) Docking->ADMET Output Bioactivity Profile & Binding Affinity ADMET->Output

Figure 1: Integrated in silico workflow for MPMPA bioactivity prediction.

Part 3: Step-by-Step Experimental Protocols

Target Identification (Ligand-Based)

Objective: To statistically rank potential protein targets based on 2D/3D similarity to known actives.

Protocol:

  • Input Generation: Convert the MPMPA structure to canonical SMILES: COc1ccccc1n2ncc(C)c2N.

  • Tool: Use SwissTargetPrediction [3].[3][4][5][6]

  • Settings:

    • Species: Homo sapiens.[7]

    • Probability Threshold: Consider targets with probability > 0.5.

  • Validation: Cross-reference top hits with the ChEMBL database. If "Kinase" family hits constitute >50% of the top 15 results, the kinase hypothesis is statistically supported.

Molecular Docking (Structure-Based)

Objective: To calculate the Binding Affinity (


) and visualize the binding mode in the PLK4 active site.

Target Selection:

  • Protein: Human PLK4 Kinase Domain.

  • PDB ID: 4G6M (Selected due to high resolution 2.1Å and co-crystallized aminopyrazole ligand, ensuring the pocket is in an "open" conformation suitable for MPMPA).

Detailed Protocol:

  • Receptor Preparation (UCSF Chimera / AutoDock Tools):

    • Remove all water molecules (unless bridging waters are conserved in >50% of PLK4 structures).

    • Remove the co-crystallized native ligand.

    • Add polar hydrogens (essential for correct H-bond scoring).

    • Assign Kollman charges.

    • Save as PLK4_receptor.pdbqt.

  • Ligand Preparation:

    • Generate 3D conformer of MPMPA.

    • Energy minimize using MMFF94 force field.

    • Set rotatable bonds (Note: The N-phenyl bond is rotatable; the pyrazole ring is rigid).

    • Save as MPMPA_ligand.pdbqt.

  • Grid Box Generation:

    • Center the grid box on the coordinates of the native ligand in 4G6M.

    • Dimensions:

      
       Å (Sufficient to cover the ATP binding pocket and the Gatekeeper region).
      
    • Spacing: 0.375 Å.

  • Docking Execution (AutoDock Vina) [4]:

    • Command: ./vina --receptor PLK4_receptor.pdbqt --ligand MPMPA_ligand.pdbqt --center_x [X] --center_y [Y] --center_z [Z] --size_x 20 --size_y 20 --size_z 20 --exhaustiveness 32[1]

    • Note: High exhaustiveness (32) is recommended for fragment-like molecules to ensure the global minimum is found.

Predicted Interaction Map

Based on the aminopyrazole scaffold logic, the successful docking pose must exhibit the following interactions.

InteractionMap L_N2 Pyrazole N2 R_Cys Cys92 (Hinge) L_N2->R_Cys H-Bond Acceptor L_NH2 Exocyclic NH2 R_Glu Glu90 (Hinge) L_NH2->R_Glu H-Bond Donor L_Ph 2-Methoxy Phenyl R_Hydro Hydrophobic Pocket (Val/Leu) L_Ph->R_Hydro Van der Waals

Figure 2: Predicted Hinge Region Interactions in PLK4.

Part 4: ADMET & Physicochemical Profiling[1]

For MPMPA to be a viable chemical probe or lead candidate, it must satisfy druggability rules.[1]

Physicochemical Data (Calculated):

PropertyValue (Approx)StatusRule of 5
Molecular Weight 203.24 g/mol Pass < 500
LogP (Lipophilicity) 1.8 - 2.2Optimal < 5
H-Bond Donors 2 (Amine)Pass < 5
H-Bond Acceptors 3 (N, N, O)Pass < 10
TPSA ~50 ŲHigh Permeability < 140 Ų

Toxicity & Absorption Prediction:

  • Blood-Brain Barrier (BBB): Due to low MW and moderate LogP, MPMPA is predicted to be BBB Permeant (High probability).[1] This makes it a suitable scaffold for CNS targets (like JNK3).

  • Metabolism: The 4-methyl group is a potential site for metabolic oxidation (CYP450). The 2-methoxy group is generally stable but may undergo O-demethylation.

References

  • Aminopyrazole Kinase Inhibitors

    • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Deriv
    • [1]

  • PLK4 Target Validation

    • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry.
    • [1]

  • Target Prediction Methodology

    • SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[3][5][6] Nucleic Acids Research.[3][5][6][7]

    • [1][4]

  • Docking Methodology

    • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry.

    • [1]

  • ADMET Methodology

    • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.
    • [1]

Sources

Precision Engineering of Pyrazole Scaffolds: A Technical Guide to Discovery, Regiocontrol, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in blockbuster therapeutics ranging from Celecoxib (COX-2 inhibitor) to Ruxolitinib (JAK inhibitor). Its ubiquity stems from its unique electronic duality: the adjacent nitrogen atoms function simultaneously as hydrogen bond donors and acceptors, mimicking peptide bonds and histidine residues within biological pockets.

However, the synthesis of pyrazoles presents a persistent challenge: Regioselectivity . The thermodynamic equilibrium between N1- and N2-tautomers often yields inseparable mixtures of 1,3- and 1,5-isomers, complicating structure-activity relationship (SAR) studies.

This guide moves beyond generic textbook definitions. It provides a field-validated technical roadmap for the rational design, regiocontrolled synthesis, and structural validation of novel pyrazole entities, focusing on overcoming the isomerism bottleneck.

Part 1: The Pharmacophore Rationale

To design effective pyrazoles, one must first master their electronic architecture. The pyrazole ring is a


-excessive heterocycle.
  • N1 (Pyrrole-like): Contributes two electrons to the aromatic sextet. It acts as a Hydrogen Bond Donor (HBD).

  • N2 (Pyridine-like): Contributes one electron. It possesses a lone pair in the

    
     orbital, acting as a Hydrogen Bond Acceptor (HBA).
    

This duality allows pyrazoles to bind bidentately to kinase hinge regions, making them premier candidates for ATP-competitive inhibition.

Visualization: The Pyrazole Discovery Loop

The following diagram illustrates the iterative cycle of pyrazole drug discovery, emphasizing the critical "Scaffold Hopping" phase where the pyrazole core is introduced to improve metabolic stability.

PyrazoleDiscovery Target Biological Target (Kinase/GPCR) Hit Hit Identification (HTS/Virtual) Target->Hit Design Rational Design (Scaffold Hopping) Hit->Design Synth Regioselective Synthesis Design->Synth Screen Bio-Assay & ADMET Synth->Screen Screen->Design SAR Feedback Lead Lead Candidate Screen->Lead IC50 < 10nM

Figure 1: The iterative workflow of pyrazole-based drug discovery, highlighting the central role of regioselective synthesis in SAR optimization.

Part 2: Strategic Synthetic Methodologies

While classical methods like the Knorr Pyrazole Synthesis (1,3-diketone + hydrazine) are foundational, they often fail in regiocontrol when using asymmetric diketones. Modern drug development requires higher precision.

The Regioselectivity Challenge

When reacting a monosubstituted hydrazine (


) with an unsymmetrical 1,3-diketone, two pathways compete:
  • Path A: Nucleophilic attack by the terminal

    
     on the most electrophilic carbonyl.
    
  • Path B: Attack on the sterically less hindered carbonyl.

This results in a mixture of 1,3,5-trisubstituted (often desired) and 1,3,4-trisubstituted isomers.

Recommended Methodology: Regiocontrolled Cyclocondensation

To force a single isomer, we utilize electronic biasing of the 1,3-dicarbonyl substrate or specific solvent effects.

Technique: Solvent-Controlled Regioselectivity Recent studies indicate that using fluorinated alcohols (e.g., TFE or HFIP) can shift the equilibrium toward the 1,3-isomer via hydrogen-bond activation of the specific carbonyl, directing the hydrazine attack.

Regioselectivity Reactants Unsymmetrical 1,3-Diketone + Hydrazine Control Control Factor: Solvent Polarity / Acid Catalyst Reactants->Control PathA Path A: Attack at C1 (Steric) Control->PathA Protic Solvent PathB Path B: Attack at C3 (Electronic) Control->PathB Aprotic/Lewis Acid Isomer1 1,5-Isomer (Kinetic Product) PathA->Isomer1 Isomer2 1,3-Isomer (Thermodynamic Product) PathB->Isomer2

Figure 2: Mechanistic divergence in pyrazole synthesis. Choice of solvent and catalyst dictates the regiochemical outcome (1,3 vs 1,5 isomer).

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 1-phenyl-3-(trifluoromethyl)-5-methyl-1H-pyrazole with >95% regioselectivity. Rationale: The


 group is a bioisostere for chlorine, enhancing metabolic stability. Regiocontrol is critical here; the 

group renders the adjacent carbonyl highly electrophilic.
Materials
  • 4,4,4-Trifluoro-1-(phenyl)butane-1,3-dione (1.0 eq)

  • Phenylhydrazine (1.1 eq)[1]

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Cat.)

Step-by-Step Workflow
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of the 1,3-diketone in Ethanol (0.5 M concentration).

  • Activation: Add catalytic glacial acetic acid (10 mol%). Why? Acid activates the carbonyl, but the CF3-adjacent carbonyl is deactivated by induction, directing the hydrazine to the non-fluorinated carbonyl.

  • Addition: Add Phenylhydrazine dropwise at

    
    .
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
    
  • Workup: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo and redissolve in EtOAc. Wash with

    
     (sat.) to remove acid traces.
    
  • Purification: Recrystallization from hot Ethanol/Water (9:1) is preferred over chromatography for scalability.

Data Summary Table: Expected Outcomes

ParameterSpecificationValidation Method
Yield > 85%Gravimetric
Purity > 98%HPLC (254 nm)
Regio-ratio > 20:1 (1,3 vs 1,5)1H NMR / 19F NMR
Appearance White crystalline solidVisual Inspection

Part 4: Structural Characterization & Regioisomer Determination

This is the most critical step for scientific integrity. You cannot rely on 1H NMR shifts alone, as they are solvent-dependent.

The Gold Standard: NOESY (Nuclear Overhauser Effect Spectroscopy)

To confirm the position of the N-substituent (e.g., Phenyl group) relative to the C-substituents (Methyl vs


):
  • 1,5-Isomer: The N-Phenyl ortho-protons will show a strong NOE correlation with the C5-substituent (e.g., Methyl protons).

  • 1,3-Isomer: The N-Phenyl ortho-protons will show NO correlation with the C3-substituent (due to distance) but may correlate with the C4-H.

Protocol for NMR Validation:

  • Solvent:

    
     (prevents H-bonding shifts).
    
  • Experiment: 2D NOESY with a mixing time of 500ms.

  • Logic: Look for cross-peaks between the N-Ph region (7.2-7.5 ppm) and the C-Methyl region (2.2-2.5 ppm). Presence = 1,5-isomer. Absence = 1,3-isomer.

ExperimentalFlow Start Crude Reaction Mixture TLC TLC Check (Disappearance of SM) Start->TLC Workup Aq. Workup (NaHCO3 Wash) TLC->Workup Complete Purify Recrystallization (EtOH/H2O) Workup->Purify Analysis 2D NMR (NOESY) Regio-Confirmation Purify->Analysis

Figure 3: The experimental workflow from reaction termination to definitive structural validation.

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives (2025). RSC Advances. A comprehensive review of microwave and mechanochemical synthesis techniques. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition (2025). The Journal of Organic Chemistry. Details modern methods using dithianes for high regiocontrol. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery (2023). Future Medicinal Chemistry. Discusses the pharmacophore rationale and FDA-approved examples. [Link]

  • Relevant NMR couplings observed in NOESY and HMBC spectra of pyrazole regio-isomers. ResearchGate. Technical data on distinguishing 1,3 vs 1,5 isomers. [Link]

Sources

Tautomerism in 4-Methyl-1H-pyrazol-5-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the tautomeric behavior of 4-methyl-1H-pyrazol-5-amine derivatives, structured for application scientists and medicinal chemists.

Executive Summary

4-methyl-1H-pyrazol-5-amine is a critical scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., p38 MAPK, Aurora kinase) and COX-2 inhibitors. However, its utility is complicated by annular prototropic tautomerism —the rapid migration of a proton between the pyrazole ring nitrogens.

This guide addresses the structural ambiguity of this scaffold. While often cataloged as the "5-amine" (Structure A), thermodynamic and spectral evidence frequently favors the "3-amine" tautomer (Structure B). Understanding this equilibrium is not merely academic; it dictates ligand-protein binding modes, solubility profiles, and crystallization outcomes.

Part 1: The Tautomeric Landscape

The Equilibrium

The core issue is the migration of the proton between N1 and N2.[1] Due to IUPAC numbering rules, this shift changes the formal nomenclature of the compound, although the carbon skeleton remains static.

  • Tautomer A (5-Amino form): 4-methyl-1H-pyrazol-5-amine. The proton resides on the nitrogen adjacent to the amine-bearing carbon.

  • Tautomer B (3-Amino form): 4-methyl-1H-pyrazol-3-amine. The proton resides on the nitrogen distal to the amine group.

  • Tautomer C (Imino form): A rarer species where the proton migrates to the exocyclic amine nitrogen, forming an imine. This is generally energetically unfavorable (>10 kcal/mol) and relevant only under specific catalytic conditions.

Thermodynamic Stability

In the gas phase and non-polar solvents, Tautomer B (3-amino) is generally the thermodynamically dominant species (typically by 2–4 kcal/mol).

  • Electronic Driver: The lone pair on the exocyclic amine can donate electron density into the ring (resonance). This resonance is more effective in the 3-amino arrangement due to the specific orbital overlap with the C=N bond of the pyrazole ring.

  • Steric Driver: The 4-methyl group exerts a mild steric influence. In the 5-amino form, the methyl group and the amine group are vicinal (adjacent), potentially causing steric clash that destabilizes the planar conformation required for resonance.

Visualization of the Equilibrium

The following diagram illustrates the interconversion and the re-numbering consequence.

Tautomerism cluster_legend Key Interactions TautomerA Tautomer A (5-amino-4-methyl-1H-pyrazole) Proton on N1 (Proximal to NH2) Transition Transition State (Proton Transfer) TautomerA->Transition Fast Exchange TautomerB Tautomer B (3-amino-4-methyl-1H-pyrazole) Proton on N2 (Distal to NH2) *Thermodynamically Preferred* Transition->TautomerB ΔG ≈ -2.5 kcal/mol Text1 Solvent Polarity shifts equilibrium Text2 Protein Binding selects specific form

Figure 1: Annular tautomerism between the 5-amino and 3-amino forms. Note that the 3-amino form is often the dominant species in solution.

Part 2: Experimental Characterization Protocols

To rationally design drugs using this scaffold, one must determine the dominant tautomer in the relevant environment (formulation vehicle or co-crystal).

Protocol A: Variable Temperature (VT) NMR Spectroscopy

Standard 1H NMR at room temperature often yields broad, averaged signals for the ring NH and C3/C5 protons due to rapid exchange. VT-NMR slows this exchange to resolve distinct species.

Objective: Quantify the ratio of Tautomer A to Tautomer B (K_taut).

Methodology:

  • Solvent Selection: Prepare samples (~10 mg/mL) in solvents of varying polarity:

    • CDCl3 (Non-polar): Favors the intrinsic stability (usually 3-amino).

    • DMSO-d6 (Polar/H-bond acceptor): Stabilizes the more polar tautomer (often shifts equilibrium toward 5-amino).

    • THF-d8: Intermediate polarity, useful for observing solvent-solute H-bonding.

  • Temperature Gradient:

    • Cool the sample in 10°C decrements from 298 K down to 200 K (or solvent freezing point).

  • Signal Monitoring:

    • Monitor the 15N chemical shifts (via 1H-15N HMBC if direct detection is too insensitive). N-H nitrogen typically resonates around -160 to -180 ppm, while -N= nitrogen resonates around -60 to -80 ppm (referenced to nitromethane).

    • Monitor 13C chemical shifts of the carbon bearing the amine.[2][3] In the 3-amino form, this carbon is C3; in the 5-amino form, it is C5. The chemical environment differs due to the adjacent ring nitrogen (N-H vs N=).

  • Data Analysis:

    • At the coalescence temperature (

      
      ), the exchange rate 
      
      
      
      .
    • Below

      
      , integrate distinct signals to calculate 
      
      
      
      .
Protocol B: X-Ray Crystallography (Solid State)

In the solid state, the equilibrium collapses to a single form dictated by crystal packing forces (H-bonds).

Objective: Determine the active tautomer in the drug substance lattice.

Methodology:

  • Crystallization: Grow single crystals by slow evaporation from ethanol/water or acetonitrile.

  • Diffraction: Collect data at 100 K to reduce thermal motion of the protons.

  • Refinement: Locate the tautomeric proton in the difference Fourier map (

    
    ).
    
    • Validation: Check the internal ring bond lengths.

    • N1-N2 bond: Single bond character (~1.38 Å).

    • C-N bonds: The C=N double bond is shorter (~1.32 Å) than the C-N single bond (~1.36 Å).

    • Pattern: If the C3-N2 bond is short (double), the proton is on N1 (5-amino form). If C5-N1 is short, the proton is on N2 (3-amino form).

Part 3: Computational Modeling (DFT) Workflow

Experimental data should be corroborated with Density Functional Theory (DFT) to predict tautomeric ratios in new derivatives before synthesis.

Workflow:

  • Software: Gaussian 16 or ORCA.

  • Level of Theory: B3LYP or ωB97X-D (includes dispersion corrections) with 6-311++G(d,p) basis set.

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) for water and DMSO.

  • Calculation Steps:

    • Optimize Geometry for both 3-amino and 5-amino forms.

    • Calculate Vibrational Frequencies (verify no imaginary frequencies).

    • Extract Gibbs Free Energy (

      
      ).[4][5]
      
  • Output Interpretation:

    • 
      .
      
    • If

      
      , the 3-amino form is stable.
      
    • Calculate theoretical population:

      
      .
      

Part 4: Implications for Drug Design[1][7]

The choice of tautomer profoundly affects Structure-Activity Relationship (SAR) studies.

Ligand-Protein Recognition

Kinase ATP-binding pockets rely on specific H-bond donor (D) and acceptor (A) motifs.

  • 3-Amino Form: Presents a D-A-D motif (Ring NH - Ring N - Exocyclic NH2).

  • 5-Amino Form: Presents an A-D-D motif (Ring N - Ring NH - Exocyclic NH2).

If a protein pocket requires a hydrogen bond acceptor at the "bottom" of the pocket (common in the hinge region of kinases), the 5-amino tautomer might be the bioactive conformation, even if it is less stable in solution. This energetic penalty (desolvation + tautomerization energy) must be paid by the binding enthalpy.

ADME Properties
  • Solubility: The 5-amino tautomer typically has a higher dipole moment, potentially offering better aqueous solubility.

  • Permeability: The 3-amino tautomer is often more lipophilic (lower dipole), favoring membrane permeability.

Decision Matrix for Lead Optimization
Parameter3-Amino Tautomer (Distal H)5-Amino Tautomer (Proximal H)
Thermodynamic Stability High (Preferred in gas/non-polar)Low (Preferred in highly polar media)
H-Bond Pattern (Hinge) Donor - AcceptorAcceptor - Donor
Dipole Moment LowerHigher
Crystallization Tendency High (forms stable dimers)Variable

Part 5: Integrated Workflow Diagram

The following diagram summarizes the decision process for characterizing and utilizing these derivatives in a drug discovery campaign.

Workflow cluster_Exp Experimental Phase cluster_Comp Computational Phase Start New 4-Methyl-1H-pyrazol-5-amine Derivative NMR VT-NMR (DMSO/CDCl3) Determine K_taut in solution Start->NMR XRay X-Ray Crystallography Determine solid-state tautomer Start->XRay DFT DFT (B3LYP/6-311++G**) Calculate ΔG & Dipole Start->DFT Decision Bioactive Tautomer Hypothesis NMR->Decision XRay->Decision Docking Molecular Docking (Force specific tautomers) DFT->Docking Docking->Decision SAR SAR Optimization Lock tautomer via N-methylation? Decision->SAR If tautomer penalty is high

Figure 2: Integrated workflow for determining and optimizing tautomeric forms in drug discovery.

References

  • Structure and Tautomerism of 3(5)-Aminopyrazoles: Theoretical and Experimental Studies. Source: National Institutes of Health (PMC). URL:[Link]

  • Experimental and Computational Study of Pyrazole Tautomerism. Source: ResearchGate (Full Text Archive). URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: Molecules (MDPI). URL:[Link]

  • Tautomerism in Pyrazolones and Aminopyrazoles: NMR and X-ray Analysis. Source: Heterocycles Journal. URL:[Link]

Sources

Methodological & Application

Synthesis Protocol for 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine: An Application Note for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, research-grade protocol for the synthesis of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The synthesis is achieved through a robust and well-established cyclocondensation reaction between (2-methoxyphenyl)hydrazine and 2-methyl-3-oxobutanenitrile. This document elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure, and outlines methods for purification and characterization of the final product. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both practical guidance and theoretical insights to ensure reproducible and efficient synthesis.

Introduction: The Significance of 5-Aminopyrazoles

The 5-aminopyrazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These compounds have demonstrated a wide array of pharmacological activities, including but not limited to, kinase inhibition, anti-inflammatory, and antimicrobial properties. The versatility of the 5-aminopyrazole core allows for extensive functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The title compound, 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine, incorporates a methoxyphenyl group, a common feature in many successful drug molecules that can influence metabolic stability and receptor binding.

The synthetic strategy detailed herein is a classic and highly effective method for constructing the 5-aminopyrazole ring system. It relies on the Knorr pyrazole synthesis, a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[3] In this specific case, a β-ketonitrile is employed, which directly yields the desired 5-amino functionality on the pyrazole ring.[1][2]

Reaction Scheme and Mechanism

The synthesis of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine proceeds via a cyclocondensation reaction as depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_product Product hydrazine (2-Methoxyphenyl)hydrazine product 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine hydrazine->product + ketonitrile 2-Methyl-3-oxobutanenitrile ketonitrile->product

Figure 1: Overall reaction for the synthesis of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine.

The reaction mechanism can be described in two key stages:

  • Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of (2-methoxyphenyl)hydrazine on the electrophilic carbonyl carbon of 2-methyl-3-oxobutanenitrile. This is typically acid-catalyzed to activate the carbonyl group. Subsequent dehydration leads to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization and Tautomerization: The second nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization step forms a five-membered ring intermediate, which rapidly tautomerizes to the more stable aromatic 5-aminopyrazole product.

Workflow reactant reactant intermediate intermediate product product process process Start Start: Reactant Preparation Reactants (2-Methoxyphenyl)hydrazine + 2-Methyl-3-oxobutanenitrile Start->Reactants Reaction Reaction in Solvent (e.g., Ethanol) with Acid Catalyst (e.g., Acetic Acid) Reactants->Reaction Workup Reaction Work-up: - Quenching - Extraction Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization: - NMR - MS - IR Purification->Characterization FinalProduct Final Product: 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine Characterization->FinalProduct

Figure 2: General experimental workflow for the synthesis and purification.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
(2-Methoxyphenyl)hydrazine hydrochloride22233-93-0174.63≥98%Commercially Available
2-Methyl-3-oxobutanenitrile4468-47-797.12≥97%Commercially Available
Ethanol (Absolute)64-17-546.07AnhydrousCommercially Available
Acetic Acid (Glacial)64-19-760.05≥99.7%Commercially Available
Sodium Bicarbonate144-55-884.01ACS ReagentCommercially Available
Ethyl Acetate141-78-688.11ACS ReagentCommercially Available
Hexanes110-54-386.18ACS ReagentCommercially Available
Anhydrous Sodium Sulfate7757-82-6142.04ACS ReagentCommercially Available
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware

  • Analytical balance

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Experimental Protocol

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Preparation of (2-Methoxyphenyl)hydrazine (Free Base)

If starting from the hydrochloride salt, the free base must be prepared prior to the condensation reaction.

  • In a 100 mL beaker, dissolve (2-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in water (20 mL).

  • Cool the solution in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution is approximately 8-9 (test with pH paper).

  • The free base will precipitate out of the solution or form an oily layer.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (2-methoxyphenyl)hydrazine as an oil or low-melting solid. Use this material immediately in the next step.

Synthesis of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-methoxyphenyl)hydrazine (1.0 eq) and absolute ethanol (40 mL).

  • Stir the mixture until the hydrazine has completely dissolved.

  • To this solution, add 2-methyl-3-oxobutanenitrile (1.05 eq) in one portion.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acetic acid, followed by brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol or a mixture of ethyl acetate and hexanes. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H stretching of the amine).

Expected Results and Troubleshooting

ParameterExpected Value/Observation
Yield 70-90%
Appearance Off-white to light brown solid
¹H NMR Characteristic signals for the methoxy, methyl, pyrazole, and aromatic protons.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product.

Troubleshooting:

  • Low Yield: Ensure complete conversion by monitoring the reaction by TLC. If the reaction stalls, adding a small amount of additional acetic acid or extending the reaction time may be beneficial. Ensure efficient extraction of the product during work-up.

  • Impure Product: Incomplete neutralization of the acid catalyst can lead to impurities. Ensure thorough washing with sodium bicarbonate solution. If the product is oily or difficult to crystallize, column chromatography is the recommended purification method.

  • Formation of Regioisomers: While the reaction with β-ketonitriles generally provides the 5-aminopyrazole isomer with high regioselectivity, the potential for the formation of the 3-amino isomer exists. The regiochemistry can be confirmed by 2D NMR techniques such as HMBC and NOESY.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine. This procedure is well-suited for laboratory-scale synthesis and can be adapted for the preparation of analogues for structure-activity relationship (SAR) studies in drug discovery programs. The use of readily available starting materials and straightforward reaction conditions makes this a valuable synthetic route for medicinal chemists.

References

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • El-Taweel, F. M. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

Sources

Application Note: One-Pot Synthesis of N-Substituted Pyrazol-5-amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-substituted pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., CDKs, p38 MAP kinase) and anti-inflammatory agents (e.g., Celecoxib analogues). Traditional synthesis often involves multi-step isolation of


-ketonitriles or hydrazone intermediates, leading to poor atom economy and yield loss.

This Application Note details two robust one-pot protocols for synthesizing N-substituted pyrazol-5-amines. We focus on controlling regioselectivity —the most critical failure point in pyrazole synthesis—and utilizing solubility switching for catalyst-free purification.

Mechanistic Insight & Regiochemistry

To ensure reproducibility, researchers must understand the competing pathways governing the ring closure. The synthesis generally proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent heterocyclization.

The Regioselectivity Challenge

When reacting an unsymmetrical 1,3-dielectrophile (like a


-ketonitrile) with a substituted hydrazine (

), two isomers are possible:
  • 5-amino isomer (Target): Formed via attack of the terminal hydrazine nitrogen (

    
    ) on the nitrile/ketone, followed by closure.[1]
    
  • 3-amino isomer (Byproduct): Formed if the internal nitrogen (

    
    ) attacks first or if the cyclization sequence reverses.
    

Control Strategy:

  • Sterics: Bulky N-substituents on hydrazine favor the 5-amino isomer.

  • Electronic Control: In the 3-component reaction described below, the intermediate arylidenemalononitrile directs the nucleophilic attack of the hydrazine exclusively to the

    
    -carbon (Michael addition), locking the regiochemistry to yield the 5-amino-4-carbonitrile derivative almost exclusively.
    
Reaction Pathway Diagram

The following diagram illustrates the molecular logic for the 3-component "Green" synthesis (Protocol A).

ReactionMechanism Start Start: Aldehyde + Malononitrile Knoevenagel Intermediate 1: Arylidenemalononitrile (In-situ) Start->Knoevenagel - H2O Michael Michael Addition: Hydrazine Attack Knoevenagel->Michael + R-NH-NH2 Cyclization Intramolecular Cyclization (5-exo-dig) Michael->Cyclization Nucleophilic Attack on Nitrile Tautomer Tautomerization (Aromatization) Cyclization->Tautomer Imine-Enamine Product Final Product: N-Substituted Pyrazol-5-amine Tautomer->Product

Figure 1: Mechanistic pathway for the 3-component synthesis. The in-situ formation of the arylidenemalononitrile is the rate-determining step that dictates regioselectivity.

Protocol A: Catalyst-Free "On-Water" Synthesis

Best for: High-purity synthesis of 1-aryl-3-substituted-5-aminopyrazole-4-carbonitriles. Mechanism: Solvophobic effects accelerate the reaction in water/ethanol mixtures. Validation: Based on the methodology established by Koli & Gore (2023).

Reagents & Materials
  • Aldehyde (1.0 equiv): Aromatic aldehydes (e.g., Benzaldehyde, 4-Cl-Benzaldehyde).

  • Malononitrile (1.0 equiv): Active methylene source.

  • Hydrazine (1.0 equiv): Phenylhydrazine or substituted aryl hydrazine.

  • Solvent: Water:Ethanol (4:1 ratio).

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser (optional, often runs at RT).

Step-by-Step Workflow
  • Preparation: In a 50 mL flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in 5 mL of Water:Ethanol (4:1).

  • Activation: Stir for 5–10 minutes. The solution may turn slightly cloudy as the arylidenemalononitrile intermediate forms.

  • Addition: Add phenylhydrazine (1 mmol) dropwise.

    • Critical Observation: An immediate color change (often yellow to orange) indicates Michael addition initiation.

  • Reaction: Stir vigorously at Room Temperature for 15–30 minutes.

    • Note: If the aldehyde is electron-rich (e.g., 4-OMe), mild heating (60°C) may be required.

  • Precipitation (The Solubility Switch): The starting materials are soluble in the aqueous ethanolic mix, but the hydrophobic pyrazole product is not. The product will precipitate as a solid.

  • Work-up: Filter the solid under vacuum. Wash with 20% cold ethanol to remove unreacted hydrazine.

  • Purification: Recrystallize from hot ethanol if TLC shows trace impurities.

Data Summary: Yield vs. Solvent
Solvent SystemTemperatureTime (min)Isolated Yield (%)
Water (Pure) RT2092
Water:EtOH (4:1) RT1596
Ethanol (Pure)Reflux6085
THFReflux12078

Table 1: Comparison of solvent effects. The Water:EtOH mixture provides the optimal balance of solubility for reactants and precipitation for products.

Protocol B: Microwave-Assisted Regioselective Synthesis

Best for: Rapid library generation of 1,3-disubstituted pyrazoles without the 4-CN group. Key Challenge: Avoiding the 3-amino isomer.

Reagents[2][3][4][5][6]
  • 
    -Ketonitrile (1.0 equiv):  e.g., Benzoylacetonitrile.[2]
    
  • Hydrazine Hydrochloride (1.1 equiv): Using the salt form often improves regiocontrol.

  • Solvent: Ethanol.[3]

  • Catalyst: 2-3 drops of Acetic Acid (promotes cyclization).

Workflow Diagram

MicrowaveWorkflow Step1 Mix Beta-Ketonitrile + Hydrazine HCl in EtOH Step2 Add AcOH (Cat.) Check pH ~4-5 Step1->Step2 Microwave MW Irradiation 120°C, 150W, 10 min Step2->Microwave TLC TLC Check (Hexane:EtOAc 7:3) Microwave->TLC TLC->Microwave Incomplete Workup Evaporate Solvent Neutralize with NaHCO3 TLC->Workup Complete Isolate Flash Column or Recrystallization Workup->Isolate

Figure 2: Workflow for microwave-assisted synthesis. Acidic conditions favor the formation of the 5-amino isomer by activating the ketone for the initial hydrazine attack.

Critical Analysis & Troubleshooting

Regioselectivity Control

If you observe a mixture of 3-amino and 5-amino isomers (distinguishable by NOESY NMR), adjust the pH.

  • Acidic Media (AcOH): Favors attack at the ketone first

    
    5-amino pyrazole  (Target).
    
  • Basic Media (Et3N): Favors attack at the nitrile or Michael-type addition

    
     often leads to 3-amino pyrazole  or side products.
    
"Oiling Out"

In Protocol A, if the product forms a sticky oil instead of a precipitate:

  • Cool the mixture to 0°C.

  • Scratch the glass surface with a spatula to induce nucleation.

  • Add a seed crystal if available.

  • Verify the ethanol content isn't too high; add water to force precipitation.

Safety Note

Hydrazines are potential carcinogens and can be unstable.

  • Always use fresh phenylhydrazine (it oxidizes to a dark red liquid; distill if necessary).

  • Perform all hydrazine additions in a fume hood.

  • Bleach all glassware to neutralize hydrazine residues before washing.

References

  • Koli, B. P., & Gore, R. P. (2023).[4] Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents.[4][5][6] Organic Preparations and Procedures International, 55(4), 356–362.

  • Zeng, G., et al. (2021).[7] Selective Synthesis of

    
    -Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861–867.[7] (Context for precursor synthesis).
    
  • Frizzo, C. P., et al. (2014). Ultrasound-assisted synthesis of 5-aminopyrazoles. Ultrasonics Sonochemistry, 21(6), 2060-2068.

  • Misra, R., et al. (2019). Microwave assisted synthesis of nitrogen containing heterocycles: A review. Synthetic Communications. (General reference for MW protocols).

Sources

Application Note: Strategic Utilization of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine , a specialized heterocyclic building block. While simple aminopyrazoles are ubiquitous, this specific congener offers a unique steric and electronic profile due to the ortho-methoxy substituent on the N1-aryl ring and the C4-methyl block.

This molecule is primarily deployed as a scaffold for pyrazolo[1,5-a]pyrimidines (a privileged kinase inhibitor motif) and as a core for p38 MAPK and B-Raf inhibitors. This note provides validated protocols for its transformation into fused heterocycles and functionalized amides, emphasizing regiocontrol and solubility management.

Chemical Profile & Structural Logic[1]

The Molecule[1]
  • Systematic Name: 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine

  • Core Scaffold: 5-Amino-1-arylpyrazole

  • Key Features:

    • N1-(2-Methoxyphenyl): The ortho-methoxy group induces a steric clash with the pyrazole protons/lone pairs, forcing the aryl ring to twist out of plane (approx. 40–60° torsion). This "atropisomeric-like" twist is critical for binding affinity in hydrophobic pockets of kinases (e.g., the ATP-binding gatekeeper region).

    • C4-Methyl: Blocks the highly reactive C4 position from unwanted electrophilic substitution and metabolic oxidation (CYP450 hotspot), enhancing the metabolic stability of the final drug candidate.

    • C5-Amine: The primary handle for cyclization and derivatization.

Solubility & Handling
  • Appearance: Typically an off-white to pale yellow solid.

  • Solubility: Moderate in DMSO and DMF; low in water. The ortho-methoxy group improves solubility in organic solvents (DCM, EtOAc) compared to the unsubstituted phenyl analog due to the disruption of crystal packing planar stacking.

Application 1: Synthesis of Pyrazolo[1,5-a]pyrimidines[2][3][4][5][6]

The most high-value application of this intermediate is the synthesis of pyrazolo[1,5-a]pyrimidines. This fused system is isosteric with the purine core of ATP, making it a "privileged structure" for kinase inhibition (e.g., Zaleplon, Indiplon, and various CDK inhibitors).

Reaction Logic

Condensation with 1,3-electrophiles (such as


-diketones or 

-ketoesters) creates the pyrimidine ring.
  • Regioselectivity Challenge: When reacting with unsymmetrical 1,3-dicarbonyls, two isomers are possible (5-substituted vs. 7-substituted).

  • Mechanistic Insight: The exocyclic amine attacks the most electrophilic carbonyl first (typically the ketone over the ester, or the less sterically hindered ketone), followed by ring closure at the N1 position.

Protocol: Cyclization with Acetylacetone (Symmetrical)

Target: 1-(2-Methoxyphenyl)-4,5,7-trimethylpyrazolo[1,5-a]pyrimidine

Reagents:

  • Starting Material: 1.0 eq (e.g., 203 mg, 1 mmol)

  • Acetylacetone: 1.2 eq

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH) with cat. HCl.

Step-by-Step Procedure:

  • Dissolution: In a 10 mL round-bottom flask, dissolve 1.0 mmol of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine in 3 mL of glacial acetic acid.

  • Addition: Add 1.2 mmol of acetylacetone dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (118 °C) for 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The amine spot (lower Rf) should disappear, replaced by a highly fluorescent spot (higher Rf).

  • Work-up:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into 20 mL of ice-cold water.

    • Neutralize carefully with saturated NaHCO₃ solution (evolution of CO₂).

    • Precipitation: The product often precipitates as a solid. Filter, wash with cold water, and dry.

    • Alternative: If oil forms, extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (0-40% EtOAc in Hexanes).

Data Validation:

  • 1H NMR: Look for the disappearance of the broad NH₂ singlet (approx. 3.5–5.0 ppm). New singlets for the pyrimidine methyls will appear around 2.4–2.6 ppm.

Application 2: Amide Coupling (Kinase Hinge Binders)

For p38 MAPK inhibitors, the 5-amino group is often coupled to an aryl carboxylic acid or converted to a urea.

Protocol: HATU-Mediated Amide Coupling

Target: N-(1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-yl)benzamide derivative.

Reagents:

  • Amine: 1.0 eq[2]

  • Carboxylic Acid (R-COOH): 1.1 eq

  • HATU: 1.2 eq

  • DIPEA (Diisopropylethylamine): 3.0 eq

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (2 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 5 minutes at RT to form the activated ester.

  • Coupling: Add 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine (1.0 mmol) to the mixture.

  • Reaction: Stir at 50 °C for 4–12 hours. (Note: Pyrazol-5-amines are less nucleophilic than alkyl amines; mild heating is often required).

  • Work-up: Dilute with EtOAc (30 mL), wash with LiCl (5% aq) x2 (to remove DMF), NaHCO₃ (sat), and Brine.

  • Purification: Silica gel chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates the strategic divergence from this building block into two major drug classes.

SyntheticWorkflow cluster_0 Key Structural Advantages Start 1-(2-Methoxyphenyl)-4-methyl- 1H-pyrazol-5-amine (Core Scaffold) Reagent1 + 1,3-Dicarbonyls (e.g., Acetylacetone) Start->Reagent1 Reagent2 + Aryl Acid / HATU or Isocyanate Start->Reagent2 Inter1 Intermediate: Schiff Base / Enaminone Reagent1->Inter1 Acid Cat. / Reflux Product1 Pyrazolo[1,5-a]pyrimidine (ATP-Mimetic Kinase Inhibitor) Inter1->Product1 Cyclodehydration (-H2O) Product2 N-Aryl-Pyrazolyl Amide/Urea (p38 MAPK / B-Raf Inhibitor) Reagent2->Product2 Base / 50°C Note1 4-Methyl: Blocks Metabolism Note2 2-Methoxy: Induces Twist (Solubility & Selectivity)

Caption: Synthetic divergence of the aminopyrazole scaffold into fused heterocycles (left) and amide-linked inhibitors (right).[3][4][5]

Troubleshooting & Quality Control

NMR Diagnostics

When characterizing the products derived from this amine, pay attention to the N-Aryl protons :

  • Starting Material: The protons on the 2-methoxyphenyl ring will show a characteristic splitting pattern. The methoxy singlet is typically sharp at

    
     3.8 ppm.
    
  • Cyclization Verification: In Pyrazolo[1,5-a]pyrimidines, the proton at position 6 (if using a malonaldehyde equivalent) or the methyls at 5/7 are diagnostic.

    • Critical Check: If the reaction stops at the intermediate (Schiff base), you will see an imine proton signal (

      
      8.5 ppm) but retain the broad NH signal if it hasn't cyclized.
      
Common Pitfalls
IssueCauseSolution
Low Yield (Amide Coupling) Low nucleophilicity of the pyrazole amine.Increase temperature to 50–60°C; switch from HATU to acid chloride/pyridine method.
Regioisomer Mix (Cyclization) Unsymmetrical 1,3-dicarbonyl used.[6]Use solvent effects (EtOH vs. AcOH) to influence selectivity, or separate isomers via HPLC.
Incomplete Cyclization Water retention in reaction.Use molecular sieves or a Dean-Stark trap if using non-acidic conditions (e.g., Toluene/PTSA).

References

  • Review of Aminopyrazoles in Drug Design: El-Sagar, F. A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link] Context: Comprehensive review of reacting 5-aminopyrazoles with 1,3-electrophiles.

  • Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors: Lombardi Borgia, A., et al. (2016). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. National Institutes of Health (PMC). [Link] Context: Validates the scaffold as a privileged structure for CDK and EGFR inhibition.

  • Microwave-Assisted Synthesis Protocols: Buriol, L., et al. (2013). Green synthesis of pyrazolo[1,5-a]pyrimidines. Ultrasonics Sonochemistry / ResearchGate. [Link] Context: Provides optimized conditions for the condensation reaction to improve yield and reduce time.

  • Regioselectivity in Cyclization: Quiroga, J., et al. (2011). Regioselective synthesis of pyrazolo[1,5-a]pyrimidines. Journal of Heterocyclic Chemistry. [Link] Context: Discusses the mechanistic factors controlling 5- vs 7-substitution.

Sources

Application Note: The Pyrazole Paradigm in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Synthesis, Regiocontrol, and Biological Evaluation

Introduction: The Privileged Scaffold

In the pharmacopeia of modern medicine, few heterocycles command the versatility of the pyrazole ring. Defined as a 5-membered ring containing two adjacent nitrogen atoms, this "privileged scaffold" is the structural cornerstone of blockbuster therapeutics ranging from NSAIDs (Celecoxib) to tyrosine kinase inhibitors (Crizotinib).

For the medicinal chemist, the pyrazole offers a unique trifecta of properties:

  • Electronic Tunability: It acts as both a hydrogen bond donor (NH) and acceptor (N:), mimicking peptide bonds or nucleobases.

  • Lipophilic Control: Substitution at the 3, 4, and 5 positions allows precise modulation of LogP, critical for membrane permeability.

  • Metabolic Stability: The aromatic ring is generally resistant to oxidative cleavage, though

    
    -dealkylation remains a monitored metabolic soft spot.
    

This guide moves beyond textbook definitions to provide actionable protocols for synthesizing, validating, and screening pyrazole derivatives.

Module 1: Precision Synthesis & Regiocontrol

The Challenge: The classic Knorr pyrazole synthesis (condensation of 1,3-dicarbonyls with hydrazines) often yields a mixture of regioisomers (1,3- vs. 1,5-substituted) when using unsymmetrical diketones. Controlling this ratio is the single greatest synthetic hurdle.

Protocol 1.1: Regioselective Synthesis of 1-Aryl-3,5-Disubstituted Pyrazoles

Objective: To synthesize a Celecoxib-like scaffold with >95:5 regioselectivity favoring the 1,5-isomer.

Reagents:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)[1]

  • 4-Sulfonamidophenylhydrazine hydrochloride (1.1 eq)

  • Solvent: Ethanol (Absolute) vs. Acetic Acid (Glacial)

  • Catalyst: TFA (Trifluoroacetic acid) - Optional for steric control

Step-by-Step Methodology:

  • Solvent Selection (The Critical Variable):

    • Scientist's Note: Protic solvents like ethanol generally favor the formation of the thermodynamically stable isomer. However, to force the kinetic product or specific regioisomer, pH modulation is required.

    • Action: Dissolve the 1,3-diketone (10 mmol) in absolute ethanol (20 mL).

  • Hydrazine Addition:

    • Add the hydrazine salt (11 mmol) at 0°C. Why? Low temperature suppresses the initial reversible attack, allowing kinetic control.

  • Reflux & Monitoring:

    • Heat to reflux (78°C) for 4 hours.

    • Validation: Monitor via TLC (30% EtOAc in Hexanes). Look for the disappearance of the diketone starting material (

      
      ).
      
  • Workup & Purification:

    • Cool to room temperature.[2] The target pyrazole often precipitates. Filter and wash with cold EtOH.

    • If oil forms: Evaporate solvent, redissolve in EtOAc, wash with

      
      , and recrystallize from EtOH/Water.
      

Self-Validating QC (NMR):

  • 1,5-isomer (Target): The pyrazole C-4 proton typically appears as a singlet around

    
     6.7–6.9 ppm.
    
  • 1,3-isomer (Impurity): The C-4 proton is often downfield (

    
     > 7.0 ppm) due to deshielding from the adjacent aryl group in the planar conformation.
    
  • NOESY Experiment: Crucial for absolute confirmation. Look for a spatial correlation (NOE) between the

    
    -aryl protons and the C-5 substituent. If absent, you likely have the 1,3-isomer.
    
Visualization: The Regioselectivity Decision Tree

PyrazoleSynthesis Start 1,3-Dicarbonyl + Hydrazine Solvent Solvent Choice Start->Solvent Ethanol Ethanol (Neutral) Solvent->Ethanol Standard Acid Acetic Acid / TFA Solvent->Acid Protonation of Carbonyl Mechanism Cyclocondensation Ethanol->Mechanism Acid->Mechanism Isomer13 1,3-Isomer (Sterically favored in some cases) Mechanism->Isomer13 Isomer15 1,5-Isomer (Often Pharmacologically Active) Mechanism->Isomer15 QC QC: 1H-NMR & NOESY Isomer13->QC Isomer15->QC

Caption: Workflow for Knorr Pyrazole Synthesis highlighting the divergence of regioisomers based on reaction conditions.

Module 2: Anti-Inflammatory Application (COX-2 Inhibition)

The Mechanism: Traditional NSAIDs inhibit both COX-1 (gastroprotective) and COX-2 (inflammatory).[1][3] Pyrazoles like Celecoxib exploit a subtle structural difference: the COX-2 active site has a secondary "side pocket" created by the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2). The pyrazole's rigid geometry positions a sulfonamide or sulfone group directly into this pocket.

Protocol 2.1: Fluorometric COX-2 Inhibition Screening

Objective: Determine the IC50 and Selectivity Index (SI) of synthesized derivatives.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes.

  • Arachidonic Acid (Substrate).[1]

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) – A fluorogenic probe.

  • Hemin (Cofactor).

Workflow:

  • Enzyme Activation:

    • Incubate COX-2 enzyme (1 unit/well) with Hemin in Tris-HCl buffer (pH 8.0) for 15 mins at 25°C.

  • Inhibitor Treatment:

    • Add 10

      
      L of test compound (dissolved in DMSO) at varying concentrations (0.01 
      
      
      
      M to 100
      
      
      M).
    • Control: DMSO only (100% Activity) and DuP-697 (Positive Control).

    • Incubate for 10 mins.

  • Reaction Initiation:

    • Add Arachidonic Acid (100

      
      M) mixed with ADHP.
      
    • Mechanism:[1][3] COX converts Arachidonic Acid to PGG2. The peroxidase activity of COX then reduces PGG2 to PGH2, simultaneously oxidizing ADHP to Resorufin (highly fluorescent).

  • Readout:

    • Measure Fluorescence (

      
       535 nm / 
      
      
      
      587 nm) after 5 minutes.

Data Interpretation: Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Compound IDCOX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Index (COX1/COX2)Status
Celecoxib (Ref) 15.00.04375Clinical Standard
Deriv.[4] A (3-Me) 12.50.8015.6Weak Selectivity
Deriv. B (3-CF3) >50.00.05>1000Highly Selective
Deriv. C (Unsub) 2.12.3~1Non-selective (Toxic Risk)
Visualization: The Arachidonic Acid Blockade

COXPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 Enzyme (Constitutive) AA->COX1 COX2 COX-2 Enzyme (Inducible/Inflammatory) AA->COX2 PGG2 PGG2 COX1->PGG2 COX2->PGG2 Pyrazole Pyrazole Inhibitor (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (Pain/Inflammation) PGH2->Prostaglandins Homeostasis Cytoprotection (Stomach Lining) PGH2->Homeostasis

Caption: Mechanism of Action showing selective blockade of the inducible COX-2 pathway by pyrazole derivatives.

Module 3: Oncology Applications (Kinase Inhibition)

The Concept: In kinase inhibitors, the pyrazole ring frequently acts as an ATP-mimic .[5] The nitrogen atoms in the pyrazole ring form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, effectively competing with Adenosine Triphosphate (ATP).

Protocol 3.1: Kinase-Glo Luminescent Assay (ATP Depletion)

Objective: Evaluate the potency of pyrazole derivatives against a specific kinase (e.g., c-Met or ALK).

Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. Potent inhibitors prevent ATP hydrolysis, resulting in higher residual ATP signals (which generates light via Luciferase).

Workflow:

  • Preparation:

    • Prepare 384-well white plates.

    • Buffer: 40 mM Tris (pH 7.5), 20 mM

      
      , 0.1 mg/mL BSA, 1 mM DTT.
      
  • Compound Addition:

    • Add 50 nL of pyrazole derivative (serial dilution in DMSO).

  • Enzyme Reaction:

    • Add Kinase (e.g., c-Met, 2 nM final) and Substrate (e.g., Poly Glu:Tyr).

    • Add ATP (10

      
      M).
      
    • Incubate for 60 minutes at Room Temp.

  • Detection:

    • Add Kinase-Glo Reagent (contains Luciferase + Luciferin).

    • Incubate 10 mins.

    • Read Luminescence (RLU).

  • Validation:

    • Z-Factor Calculation: Must be > 0.5 for a valid screen.

    • 
       (where p = positive control, n = negative control).
      
Visualization: SAR Logic for Kinase Inhibitors

KinaseSAR Target ATP Binding Pocket (Kinase Hinge Region) Scaffold Pyrazole Core Scaffold->Target Binds to R1 R1 (N1-Position) Solvent Exposed Area Controls Solubility Scaffold->R1 R3 R3 Position Gatekeeper Residue Interaction Determines Selectivity Scaffold->R3 R4 R4 Position Hydrophobic Pocket Scaffold->R4 Binding H-Bonding (N2 accepts H from Backbone NH) Scaffold->Binding Binding->Target

Caption: Structure-Activity Relationship (SAR) map for designing pyrazole-based kinase inhibitors.

References

  • Khan, A. (2024).[6] Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. Link

  • BenchChem. (2025).[1] Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. Link

  • Ebenezer, O., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC (PubMed Central). Link

  • Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synlett. Link

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Link

Sources

Application Notes and Protocols for the Evaluation of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine as a potential enzyme inhibitor. The pyrazole scaffold is a well-established "privileged" structure in medicinal chemistry, known to be the core of numerous biologically active compounds, including potent enzyme inhibitors.[1][2] This guide will provide the scientific background, detailed experimental protocols, and data analysis techniques to assess the inhibitory potential of this specific compound, focusing on protein kinases as a primary, well-justified target class.

Introduction: The Promise of Pyrazole Scaffolds in Enzyme Inhibition

The pyrazole nucleus is a five-membered aromatic heterocyclic ring containing two adjacent nitrogen atoms.[2] This structural motif is a cornerstone in the development of therapeutic agents due to its ability to engage in various biological interactions. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[3][4][5] A significant portion of these activities can be attributed to their action as enzyme inhibitors.

Notably, pyrazole-containing compounds have been successfully developed as inhibitors for several key enzyme families:

  • Protein Kinases: Many pyrazole derivatives are potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Examples of kinase targets for pyrazole-based inhibitors include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[1][3]

  • Cyclooxygenases (COX): Certain pyrazole derivatives exhibit significant anti-inflammatory activity through the inhibition of COX enzymes (COX-1 and COX-2).[6]

  • Carbonic Anhydrases: This class of enzymes is another validated target for pyrazole-based inhibitors.[7]

  • Amine Oxidases: Some pyrazole derivatives have shown inhibitory activity against monoamine oxidases (MAOs), enzymes involved in the metabolism of neurotransmitters.[8]

Given the established precedent, 1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine is a compelling candidate for screening as an enzyme inhibitor. The following sections will provide detailed protocols for its evaluation, with a primary focus on a high-throughput screening assay against a representative protein kinase.

High-Throughput Screening (HTS) for Kinase Inhibition

High-throughput screening is an essential first step to rapidly assess the inhibitory potential of a compound against a large panel of enzymes or a specific target of interest.[1] The following protocol describes a common biochemical assay for screening potential kinase inhibitors.

HTS Workflow for Kinase Inhibition

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Compound Preparation (Serial Dilutions in DMSO) C Dispense Compound to Assay Plate A->C B Enzyme & Substrate Preparation (Kinase Buffer) D Add Enzyme to Wells B->D C->D E Initiate Reaction with ATP/Substrate Mix D->E F Incubate at 30°C E->F G Stop Reaction & Add Detection Reagent (e.g., Kinase-Glo®) F->G H Measure Luminescence G->H I Data Analysis (Calculate % Inhibition, IC50) H->I

Caption: A typical workflow for a high-throughput screening campaign of a pyrazole library.

Detailed Protocol: VEGFR-2 Kinase Inhibition Assay (Luminescent)

This protocol is adapted from established methods for screening pyrazole derivatives against VEGFR-2.[1]

Materials:

  • 1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine

  • Purified, active VEGFR-2 enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • Adenosine triphosphate (ATP)

  • Kinase buffer (optimized for pH and ionic strength)

  • Kinase-Glo® Max Reagent (or similar ATP detection reagent)

  • Dimethyl sulfoxide (DMSO)

  • 384-well white, opaque microplates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 1 nM).

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the serially diluted compound solutions into the wells of a 384-well plate.

    • Include control wells:

      • Positive Control (0% inhibition): DMSO vehicle only.

      • Negative Control (100% inhibition): A known potent VEGFR-2 inhibitor (e.g., Sorafenib).

      • No Enzyme Control: DMSO vehicle only, to which no enzyme will be added.

  • Enzyme Addition:

    • Dilute the VEGFR-2 enzyme to the desired working concentration in pre-chilled kinase buffer.

    • Add 5 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

  • Kinase Reaction Initiation:

    • Prepare a master mix containing the kinase substrate and ATP at their final desired concentrations in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of the master mix to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Max Reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal. The luminescence is inversely proportional to the amount of ATP remaining, and thus directly proportional to kinase activity.

    • Incubate at room temperature for 10 minutes.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

Calculating Percentage Inhibition

The raw luminescence data is used to calculate the percentage of enzyme activity inhibited by the compound at each concentration.

Formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_PositiveControl - Signal_NoEnzyme))

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

  • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

  • The IC50 value is determined from the fitted curve.

Table 1: Representative Data Presentation for a Kinase Inhibition Assay

Compound Concentration (µM)Luminescence (RLU)% Inhibition
10015,00095.0
3025,00085.0
1050,00070.0
3100,00040.0
1150,00010.0
0.3165,0001.0
Positive Control (DMSO)167,0000.0
No Enzyme Control300,000N/A

Mechanism of Inhibition Studies (Optional Follow-up)

Should 1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine demonstrate significant inhibitory activity, further studies can be conducted to elucidate its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This typically involves measuring enzyme kinetics at varying concentrations of both the substrate and the inhibitor.

Differentiating Inhibition Mechanisms

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition A Inhibitor binds to the active site of the free enzyme. B Lineweaver-Burk plots show lines intersecting on the y-axis. A->B C Inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site. D Lineweaver-Burk plots show lines intersecting on the x-axis. C->D E Inhibitor binds only to the enzyme-substrate complex. F Lineweaver-Burk plots show parallel lines. E->F

Caption: Differentiating enzyme inhibition mechanisms using kinetic data.

Cellular Assays: Assessing In-Cell Efficacy and Cytotoxicity

A potent inhibitor in a biochemical assay may not be effective in a cellular context due to poor membrane permeability or off-target effects. Therefore, cell-based assays are a critical next step.

Protocol: Cell Viability (MTT) Assay

This assay determines the concentration at which the compound becomes toxic to cells.[9]

Materials:

  • Human cancer cell line (e.g., a line known to be dependent on the target kinase)

  • Complete cell culture medium

  • 1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the compound for 48-72 hours. Include a vehicle control (DMSO).[10]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

Troubleshooting and Considerations

  • Compound Solubility: Poor aqueous solubility is a common issue. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid artifacts.[9]

  • Assay Interference: The compound may interfere with the assay signal (e.g., fluorescence quenching). Run appropriate controls to test for this.[9]

  • Enzyme Quality: Use a highly purified and active enzyme preparation for reliable and reproducible results.

Conclusion

1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine, by virtue of its pyrazole core, represents a promising starting point for the discovery of novel enzyme inhibitors. The protocols outlined in this document provide a robust framework for its initial characterization, from high-throughput screening to preliminary mechanistic and cellular studies. A systematic approach, as detailed here, is crucial for identifying and validating new lead compounds in the drug discovery pipeline.

References

  • Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries - Benchchem.
  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - RSC Publishing.
  • Inhibitory Effect of 1,3,5-Triphenyl-4, 5-Dihydro-(1H)-Pyrazole Derivatives on Activity of Amine Oxidases.
  • Application Notes and Protocols for Screening 5-Bromo-1-butyl-1H-pyrazole for Biological Activity - Benchchem.
  • Technical Support Center: Troubleshooting Low Efficacy in Pyrazole-Based Enzyme Inhibitors - Benchchem.
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Publishing.
  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed.
  • (PDF) Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives - ResearchGate.
  • Current status of pyrazole and its biological activities - PMC.
  • Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives - Academic Strive.

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 1-(2-methoxyphenyl)pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of 1-(2-methoxyphenyl)pyrazole synthesis. As a Senior Application Scientist, my goal is to move beyond mere protocols and offer a deeper understanding of the reaction mechanisms, equipping you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.

The synthesis of N-aryl pyrazoles is a cornerstone of medicinal chemistry, yet it is not without its challenges. Side reactions can lead to reduced yields, difficult purifications, and ambiguous results. This guide is structured to address these specific issues head-on, providing clear, actionable advice grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing 1-(2-methoxyphenyl)pyrazoles?

The most fundamental and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between 2-methoxyphenylhydrazine (or its hydrochloride salt) and a 1,3-dicarbonyl compound.[1][2][3] This reaction is typically performed under acidic conditions and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[2][3]

Q2: What is the single most critical side reaction to be aware of in this synthesis?

The primary challenge, especially when using an unsymmetrical 1,3-dicarbonyl compound (where the two carbonyl groups are in different chemical environments), is the formation of regioisomers.[4] The 2-methoxyphenylhydrazine can attack either of the two carbonyl groups, leading to a mixture of two different 1-(2-methoxyphenyl)pyrazole products that can be very difficult to separate.[1][4]

Q3: How can I definitively determine the structure of the regioisomers I've synthesized?

Unambiguous characterization is best achieved using 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[4] This technique identifies protons that are close in space. By observing a NOESY correlation between the ortho-protons of the 2-methoxyphenyl group and the protons on the pyrazole ring (e.g., at the C5 position), you can definitively assign the regiochemistry. Standard ¹H and ¹³C NMR can provide initial clues, but NOESY is considered the gold standard for this specific challenge.[4]

Q4: Are there alternative methods to the Knorr synthesis for producing N-aryl pyrazoles?

Yes, N-arylation of a pre-formed pyrazole ring is a common alternative strategy. The most prominent methods are palladium-catalyzed Buchwald-Hartwig amination[5][6] and copper-catalyzed Ullmann condensation.[7][8] These methods are particularly useful if the desired 1,3-dicarbonyl precursor is unstable or difficult to access. However, they come with their own set of potential side reactions.

Troubleshooting Guide: Side Reactions & Solutions

Issue 1: My reaction produced a mixture of isomers that are inseparable by column chromatography.
  • Probable Cause: You have encountered the classic problem of regioisomer formation from the reaction of 2-methoxyphenylhydrazine with an unsymmetrical 1,3-dicarbonyl. The outcome is governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[4] The initial nucleophilic attack of the hydrazine can occur at either of the non-equivalent carbonyl carbons.

  • Solutions & Scientific Rationale:

    • Modify Reaction Conditions: This is often the most effective approach.

      • pH Control: The regioselectivity is highly pH-dependent. Under acidic conditions, the reaction is typically kinetically controlled, favoring attack at the more reactive (less sterically hindered or more electronically activated) carbonyl group. Systematic screening of pH is recommended.

      • Solvent Choice: Changing the solvent can dramatically influence the isomeric ratio. Aprotic dipolar solvents have been shown to improve regioselectivity compared to conventional reactions in ethanol.[1] More recently, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to provide excellent regioselectivity, likely due to their unique hydrogen-bonding properties that can stabilize one reaction pathway over the other.

    • Strategic Synthesis: If condition screening fails, consider a different synthetic design. Synthesize a symmetrical 1,3-dicarbonyl if your target allows, or opt for a multi-step route where the pyrazole is formed unambiguously before N-arylation.

Issue 2: The reaction is sluggish or has stalled, and I've isolated a stable, non-aromatic intermediate.
  • Probable Cause: The reaction has likely stopped at the 5-hydroxy-pyrazoline intermediate stage.[9] The final step of the Knorr synthesis is an acid-catalyzed dehydration to form the aromatic pyrazole ring. If the conditions are too mild (insufficient acid or temperature), this final elimination of water may not proceed to completion.

  • Solutions & Scientific Rationale:

    • Increase Acidity: Add a stronger acid catalyst (e.g., a few drops of concentrated H₂SO₄ or HCl) to the reaction mixture. The dehydration step is acid-catalyzed, and increasing the proton concentration will accelerate the elimination of the hydroxyl group.

    • Increase Temperature: Refluxing the reaction mixture can provide the necessary energy to overcome the activation barrier for the dehydration step.

    • Use a Dehydrating Agent: For particularly stubborn cases, incorporating a dehydrating agent or using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the aromatic pyrazole product.

Issue 3: I'm attempting an N-arylation using Buchwald-Hartwig coupling and my main byproduct is the de-halogenated aryl starting material.
  • Probable Cause: This side reaction is known as hydrodehalogenation and is a common pitfall in palladium-catalyzed cross-coupling reactions.[5] It can occur via a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl halide to produce the arene and regenerate the palladium catalyst. Another pathway involves β-hydride elimination from the palladium-amide intermediate.[5][6]

  • Solutions & Scientific Rationale:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are generally preferred as they promote the desired reductive elimination to form the C-N bond over competing side reactions.[10] Experiment with different "generations" of Buchwald-Hartwig ligands (e.g., BrettPhos, tBuDavePhos).[6][11]

    • Base Selection: The choice and stoichiometry of the base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) can influence the formation of palladium-hydride species. A weaker base may sometimes suppress this side reaction, although it might also slow down the desired C-N coupling. Careful optimization is required.

    • Solvent Purity: Ensure anhydrous and de-gassed solvents are used. Water can be a source of protons that contributes to the hydrodehalogenation pathway.

Data Summary: Solvent Effects on Regioselectivity

The choice of solvent can have a profound impact on the ratio of regioisomers (Isomer A vs. Isomer B) formed during the cyclocondensation. The data below illustrates the dramatic improvement observed with fluorinated alcohols.

SolventTemperature (°C)Isomeric Ratio (A:B)Reference
Ethanol (EtOH)Room Temp~1:1 (equimolar mixture)[1]
N,N-Dimethylacetamide (DMA)Room Temp98:2[1]
2,2,2-Trifluoroethanol (TFE)Room TempSignificantly Improved Ratio
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room Temp>99:1 (Almost exclusive)

Visualizing Reaction Pathways

Main Synthetic Pathway

The following diagram illustrates the standard Knorr synthesis of 1-(2-methoxyphenyl)-3,5-dimethylpyrazole using a symmetrical dicarbonyl (acetylacetone), which avoids the issue of regioselectivity.

G R1 2-Methoxyphenylhydrazine I1 Hydrazone Intermediate R1->I1 R2 Acetylacetone (1,3-Dicarbonyl) R2->I1 Catalyst H⁺ (Acid Catalyst) Catalyst->I1 Step 1: Condensation I2 Cyclized Intermediate (5-Hydroxy-pyrazoline) I1->I2 Step 2: Intramolecular Cyclization P 1-(2-Methoxyphenyl)-3,5-dimethylpyrazole I2->P Step 3: Dehydration H2O H₂O I2->H2O

Caption: Knorr synthesis pathway for 1-(2-methoxyphenyl)pyrazole.

Side Reaction: Regioisomer Formation

This diagram shows how using an unsymmetrical 1,3-dicarbonyl leads to two competing pathways and a mixture of regioisomeric products.

G cluster_path1 Pathway A cluster_path2 Pathway B Hydrazine 2-Methoxyphenylhydrazine Attack1 Attack at Carbonyl 1 Hydrazine->Attack1 Attack2 Attack at Carbonyl 2 Hydrazine->Attack2 Diketone Unsymmetrical 1,3-Diketone (R¹ ≠ R²) Diketone->Attack1 Diketone->Attack2 Product1 Regioisomer A Attack1->Product1 Product2 Regioisomer B Attack2->Product2

Caption: Competing pathways leading to regioisomer formation.

Experimental Protocol: Synthesis of 1-(2-methoxyphenyl)-3,5-dimethylpyrazole

This protocol uses a symmetrical diketone (acetylacetone) to provide a clean, high-yielding synthesis that avoids the primary side reaction of regioisomerism.

Materials:

  • 2-Methoxyphenylhydrazine hydrochloride (1.0 equiv)

  • Acetylacetone (1.1 equiv)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Standard glassware for organic synthesis (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxyphenylhydrazine hydrochloride (1.0 equiv).

  • Solvent Addition: Add glacial acetic acid (approx. 10 mL per gram of hydrazine hydrochloride). Stir the suspension at room temperature.

  • Reagent Addition: To the stirring suspension, add acetylacetone (1.1 equiv) dropwise via a syringe or dropping funnel over 5 minutes. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2] The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled reaction mixture into a beaker containing ice-cold water (approx. 100 mL). This will neutralize the acetic acid and precipitate the product.

    • Stir the aqueous mixture for 15-20 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid thoroughly with cold water to remove any residual acetic acid and salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water to yield the final product as a crystalline solid.[2]

References

  • BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Technical Support.
  • Fustero, S., Sanchez-Rosello, M., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Organic Letters, 13(17), 4486–4489. [Link]

  • Naim, M. J., Alam, O., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 104. [Link]

  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(18), 5606–5612. [Link]

  • BenchChem. (n.d.).
  • Katritzky, A. R., et al. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 486-538. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. [Link]

  • Sawant, T. R., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistryOpen, 12(12), e202300155. [Link]

  • Dömling, A., et al. (2023). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 19, 1243–1327. [Link]

  • Nigam, S., et al. (2003). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Asian Journal of Chemistry, 9(4). [Link]

  • Wang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10816–10824. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4668. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(5), 667-681. [Link]

  • Sciety. (2024). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. [Link]

  • Royal Society of Chemistry. (2016). Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Portilla, J. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • International Journal of Creative Research Thoughts. (2023). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]

  • ResearchGate. (n.d.). General methods of synthesis for pyrazole and its derivatives. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. (2003). Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (Part-II). [Link]

  • BenchChem. (2025). A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers.
  • Wikipedia. (n.d.). Ullmann reaction. [Link]

  • Semantic Scholar. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. [Link]

  • Ma, D., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic & Biomolecular Chemistry, 10(36), 7094-7109. [Link]

Sources

Technical Support Center: Stability & Degradation of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide serves as an autonomous troubleshooting resource for researchers working with 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine . It is designed to address stability concerns, degradation kinetics, and analytical anomalies encountered during drug development and biological assays.

Module 1: Physical Appearance & Initial QC

Q: The compound powder has turned from off-white to a pinkish/brown color. Is it still usable?

A: This indicates surface oxidation. Proceed with caution.

Technical Insight: Primary aromatic and heteroaromatic amines, including 5-aminopyrazoles, are susceptible to autoxidation. The electron-rich nature of the pyrazole ring, further activated by the ortho-methoxyphenyl group, facilitates the formation of radical cations upon exposure to air and light. These radicals couple to form azo-dimers or quinoid-type imines , which are highly chromophoric (colored) even at trace levels (<0.5%).

Action Plan:

  • Perform HPLC Purity Check: If the purity is >98% at 254 nm, the color is likely due to trace surface oxidation products which often have high extinction coefficients.

  • Recrystallization (If <95%): Dissolve in minimal hot ethanol/methanol and cool. If the color persists, use activated charcoal filtration before crystallization to remove oxidized oligomers.

Q: What are the critical physicochemical properties I need for formulation?

A: Refer to the baseline data table below for experimental planning.

PropertyValue / CharacteristicRelevance to Stability
Functional Group Primary Amine (-NH2) at C5High Risk: Oxidation, condensation (Schiff base formation).
Substituents 2-Methoxyphenyl (N1), Methyl (C4)Electron-donating groups increase ring electron density, increasing oxidative susceptibility.
pKa (Calculated) ~3.5 - 4.5 (Amine)Weak base. Ionized in acidic media (pH < 3), neutral in physiological pH.
Solubility DMSO, Methanol, EthanolStable in DMSO for short term; avoid protic solvents for long-term storage if not frozen.
Hygroscopicity ModerateMoisture accelerates hydrolysis and oxidation.

Module 2: Solution Stability & Handling

Q: My LC-MS shows a mass shift of +16 Da or +14 Da after 24 hours in solution. What is happening?

A: You are likely observing N-oxidation (+16 Da) or formations of azo-derivatives.

Troubleshooting Protocol:

  • Check Solvent Quality: Ensure your DMSO is anhydrous. DMSO can act as a mild oxidant over time, especially if it contains peroxides.

  • Check Light Exposure: Aminopyrazoles are photosensitive. Solutions left on the benchtop under fluorescent light will degrade.

  • Mass Spec Interpretation:

    • M+16: N-oxide formation (Reaction at the exocyclic amine or pyrazole nitrogen).

    • M+42: Acetylation (Artifact from using acetic acid/anhydride in processing or contamination).

    • 2M-2: Azo-dimer formation (Oxidative coupling).

Q: Can I store stock solutions in DMSO at -20°C?

A: Yes, but with specific precautions. While solid-state storage is preferred, DMSO stocks are viable for 1-3 months if:

  • Concentration is High: >10 mM (Higher concentrations are self-protective against trace oxidants).

  • Headspace is Purged: Use Argon or Nitrogen to displace oxygen before sealing.

  • Freeze/Thaw is Minimized: Repeated cycling introduces moisture, promoting hydrolysis of the methoxy group (demethylation) or ring degradation.

Module 3: Degradation Pathways & Mechanisms

Visualizing the Breakdown: The following diagram illustrates the primary degradation routes for 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine. The primary amine is the "soft spot" for degradation.

DegradationPathway Parent Parent Compound (1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine) Radical Radical Cation Intermediate Parent->Radical Light/Air (Oxidation) Hydrolysis Demethylated Phenol (Minor Pathway) Parent->Hydrolysis Strong Acid/Heat (Demethylation) AzoDimer Azo-Dimer (Colored Impurity) Radical->AzoDimer Dimerization NOxide N-Oxide / Nitro Species (+16/+32 Da) Radical->NOxide Further Oxidation

Figure 1: Primary degradation pathways. The oxidative route (Red) is the dominant failure mode under standard laboratory conditions.

Module 4: Analytical Troubleshooting (HPLC/UPLC)

Q: I see "Ghost Peaks" eluting after the main peak. Are these impurities?

A: Not necessarily. Aminopyrazoles can exhibit peak tailing or secondary interactions.

Diagnostic Flowchart:

HPLCTroubleshooting Start Issue: Extra Peak Detected CheckRT Is the RRT (Relative Retention Time) consistent? Start->CheckRT CheckSpectrum Check UV Spectrum (DAD) CheckRT->CheckSpectrum Yes Artifact Artifact / Carryover CheckRT->Artifact No (Random elution) Degradant Likely Degradant (Oxidation Product) CheckSpectrum->Degradant Distinct UV profile Tautomer Tautomer/Salt Effect CheckSpectrum->Tautomer Identical UV profile

Figure 2: Decision tree for identifying impurity peaks in HPLC analysis.

Resolution Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is buffered. For basic amines, high pH (ammonium bicarbonate, pH 8-9) often improves peak shape, but low pH (0.1% Formic Acid) is standard for stability.

  • Tailing: If the main peak tails significantly, it may mask impurities. Add 0.1% Triethylamine (TEA) to the mobile phase to compete for silanol binding sites on the column.

Module 5: Validated Storage Protocol

To ensure data integrity for your experiments, adhere to this Self-Validating Storage System :

  • Receipt: Immediately verify physical state.[1] If clumped or discolored, run a T0 (Time Zero) purity check.

  • Long-Term Storage:

    • Temperature: -20°C.

    • Container: Amber glass vial (Plastic allows gas permeability).

    • Atmosphere: Store under Argon or Nitrogen if possible.

    • Desiccant: Essential. Hydrolysis is slow but cumulative.

  • Use: Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] (2003).[6] Defines stress testing conditions (oxidation, photostability) relevant to drug substances.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted 5-aminopyrazoles. (General Reactivity Data).

  • Fadda, A. A., et al. Synthesis and Reactivity of 5-Aminopyrazoles. (Discusses the oxidative coupling and reactivity of the 5-amino group).

  • Sigma-Aldrich (Merck). Safety Data Sheet & Stability Data for 1-(4-methoxyphenyl)-related pyrazoles. (Provides baseline storage conditions for structural analogs).

Sources

Technical Support Center: Scale-Up Synthesis of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-5AM-SC01 Status: Open Priority: High (Scale-Up Critical) Assigned Specialist: Sr. Application Scientist, Process Chemistry Division

Executive Summary & "Golden Route" Protocol

You are likely synthesizing this intermediate as a scaffold for kinase inhibitors or Factor Xa inhibitors (analogous to the Apixaban pyrazole core). At scale (>100g), the primary challenges are exotherm control , regioselectivity (avoiding the 3-amino isomer), and hydrazine management .

The most robust scale-up route utilizes (E)-3-ethoxy-2-methylacrylonitrile rather than the unstable 2-methyl-3-oxopropanenitrile (which polymerizes easily). The enol ether acts as a "masked" aldehyde, providing a cleaner reaction profile.

The "Golden Route" Protocol (1.0 kg Scale Basis)
ParameterSpecificationRationale
Limiting Reagent (2-Methoxyphenyl)hydrazine HClUse HCl salt for better stability than free base.
Electrophile (E)-3-ethoxy-2-methylacrylonitrile1.05 - 1.10 equiv. Slight excess drives conversion.
Solvent Ethanol (Absolute) or MeOH5-7 Volumes. High solubility at reflux; product crystallizes upon cooling.
Base Triethylamine (Et3N)1.05 equiv. Essential to neutralize HCl salt in situ.
Temperature Reflux (78-80°C)Required to overcome the ortho-methoxy steric hindrance.
Reaction Time 4 - 6 HoursMonitor by HPLC (Target: <0.5% Hydrazine remaining).

Step-by-Step Workflow:

  • Charge reactor with Ethanol (5 vol) and (2-Methoxyphenyl)hydrazine HCl (1.0 equiv).

  • Cool to 10-15°C (Safety: Hydrazine free-basing is exothermic).

  • Add Triethylamine (1.05 equiv) slowly over 30 mins.

  • Add (E)-3-ethoxy-2-methylacrylonitrile (1.1 equiv) slowly.

  • Heat to reflux. Note: The reaction proceeds via a Michael addition followed by cyclization.

  • IPC (In-Process Control): Check for consumption of hydrazine.

  • Crystallization: Cool slowly to 0-5°C. The 5-amino product should precipitate.

  • Filtration: Wash with cold EtOH/Water (9:1).

  • Drying: Vacuum oven at 45°C.

Troubleshooting Guides (FAQ Format)

Category A: Regioselectivity & Impurities

Q: I am seeing a significant amount of a structural isomer (approx. 5-10%). Is this the 3-amino regioisomer? A: Yes, this is the classic "Pyrazole Regio-Problem."

  • The Mechanism: The hydrazine nitrogen attacks the electrophile. If the terminal

    
     attacks the nitrile first, you get the 3-amino isomer. However, the standard mechanism is Michael addition to the double bond first, followed by cyclization onto the nitrile, yielding the desired 5-amino  isomer.
    
  • The Fix:

    • Check pH: Ensure the reaction is not too acidic. Acid promotes the wrong tautomer. Ensure slightly basic conditions (Et3N).

    • Temperature: Do not rush the heating. Allow the Michael addition (kinetic step) to occur at lower temperatures (20-40°C) for 1 hour before cranking to reflux for the cyclization.

    • Sterics: The ortho-methoxy group on your hydrazine creates steric bulk. This actually helps selectivity by favoring attack at the less hindered Michael acceptor position over the nitrile, but it slows the reaction down.

Q: The product is colored (pink/brown) instead of off-white. A: This indicates oxidation of the hydrazine or the final amine.

  • The Fix:

    • Inertion: You must sparge the solvent with Nitrogen prior to heating. Phenylhydrazines oxidize rapidly in air at reflux temperatures.

    • Bisulfite Wash: If the solid is colored, wash the wet cake with a 5% Sodium Bisulfite (

      
      ) solution during filtration to reduce oxidized impurities.
      
Category B: Process Engineering

Q: The reaction mixture becomes a solid puck during the reaction. How do I handle this? A: This is a "Stirring Failure" mode common in pyrazole synthesis.

  • Cause: The intermediate hydrazone might precipitate before cyclizing, or the final product crystallizes too fast at high concentration.

  • The Fix:

    • Dilution: Increase solvent volume from 5V to 8V.

    • Hot Start: Pre-dissolve the hydrazine/base at 40°C before adding the nitrile to prevent immediate precipitation of intermediates.

Q: Yields are lower than expected (<70%). Where is the mass loss? A:

  • Solubility: The ortho-methoxy group increases lipophilicity compared to unsubstituted phenylpyrazoles. Your product might be too soluble in pure Ethanol.

  • The Fix: Introduce an "Anti-solvent Charge" step. After the reaction is complete and cooled to room temperature, slowly add Water (2-3 volumes) to force precipitation before the final cool-down to 0°C.

Visualizing the Workflow

The following diagram illustrates the critical decision nodes and process flow for the scale-up.

PyrazoleSynthesis Start Start: Raw Materials Check (Hydrazine HCl + Enol Ether) Mix Step 1: Charge Solvent & Hydrazine (Cool to 10°C) Start->Mix BaseAdd Step 2: Add Et3N (Exotherm Control) Mix->BaseAdd ReagentAdd Step 3: Add Enol Ether (Slow Addition) BaseAdd->ReagentAdd Heat Step 4: Reflux (78°C) (4-6 Hours) ReagentAdd->Heat IPC IPC: HPLC Check Hydrazine < 0.5%? Heat->IPC IPC->Heat No (Extend Time) Cool Step 5: Cool to 20°C IPC->Cool Yes WaterAdd Step 6: Add Water (Anti-solvent) (Optional for Yield) Cool->WaterAdd Crystallize Step 7: Chill to 0°C (Crystallization) WaterAdd->Crystallize Filter Step 8: Filtration & Wash (EtOH/H2O 9:1) Crystallize->Filter Dry Step 9: Vacuum Dry Filter->Dry End Final Product: 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine Dry->End

Caption: Process Flow Diagram for the synthesis of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine, highlighting critical control points (IPC) and exotherm risks.

Safety & Engineering Controls (HSE)

WARNING: This protocol involves Hydrazines .

  • Sensitization: (2-Methoxyphenyl)hydrazine is a known skin sensitizer and potential carcinogen. Full PPE (Tyvek suit, double nitrile gloves, respirator) is mandatory.

  • Genotoxicity: Isolate the work area. Use a dedicated localized exhaust ventilation (LEV).

  • Waste Disposal: All mother liquors contain hydrazine residues. They must be treated with bleach (hypochlorite) to destroy hydrazine before disposal into organic waste streams.

References

  • Aggarwal, R. et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

  • Pinto, D. J. et al. (2007). Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.[1][2] Journal of Medicinal Chemistry.

  • Gosselin, F. et al. (2006).[3] A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. Synlett.

  • BenchChem Technical Division. (2025). Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine.

Sources

Preventing regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Synthesis Technical Assistance Center .

This guide is designed for medicinal chemists and process engineers facing the "regioisomer trap" in pyrazole synthesis. Unlike standard reviews, this content is structured as a troubleshooting workflow to diagnose, correct, and validate your specific experimental issues.

Module 1: The Diagnostic Triage

Start here. Identify your specific synthesis scenario to determine the correct control strategy.

The formation of regioisomers (typically 1,3- vs. 1,5-disubstituted pyrazoles) is dictated by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the 1,3-dielectrophile carbons.[1]

PyrazoleTriage Start START: Select Reagents HydrazineType Hydrazine Type? Start->HydrazineType SymHydrazine Symmetrical (R-NH-NH-R) HydrazineType->SymHydrazine UnsymHydrazine Unsymmetrical (R-NH-NH2) HydrazineType->UnsymHydrazine Outcome1 No Regioisomer Issue SymHydrazine->Outcome1 Symmetry Electrophile Electrophile Structure? UnsymHydrazine->Electrophile SymDiketone Symmetrical 1,3-Diketone Electrophile->SymDiketone UnsymDiketone Unsymmetrical 1,3-Diketone Electrophile->UnsymDiketone Enaminone Enaminone / Ynone Electrophile->Enaminone SymDiketone->Outcome1 Outcome2 Critical Regio-Control Required UnsymDiketone->Outcome2 Enaminone->Outcome2 Strategy1 Strategy: Electronic Bias (Use Fluorinated Solvents) Outcome2->Strategy1 If Diketone Strategy2 Strategy: Steric/Leaving Group (Use Enaminones) Outcome2->Strategy2 If Enaminone

Figure 1: Decision matrix for selecting the appropriate regiocontrol strategy based on starting materials.

Module 2: Troubleshooting The "Classical" Condensation

Context: Reaction of Alkyl/Aryl Hydrazines with Unsymmetrical 1,3-Diketones.

The Problem: The "1:1 Mixture" Trap

You are reacting methylhydrazine with 1-phenyl-1,3-butanedione and obtaining a difficult-to-separate mixture of 1,3- and 1,5-isomers.

The Mechanism: The reaction proceeds via an initial nucleophilic attack.[2] The terminal nitrogen of methylhydrazine (


) is the stronger nucleophile. It attacks the most electrophilic carbonyl carbon.
  • Pathway A (Kinetic):

    
     attacks the more reactive carbonyl 
    
    
    
    Substituent at that position ends up at C3 (distal to N-Me).
  • Pathway B (Thermodynamic): Steric bulk forces the N-Me group away from the largest substituent

    
     Large group at C3 .
    
Solution A: The "Fluorine Effect" (Solvent Switch)

If your electrophile contains a fluoroalkyl group (e.g.,


), you can invert or amplify regioselectivity by changing the solvent.
  • Protocol: Switch from Ethanol (EtOH) to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .

  • Why it works: Fluorinated alcohols are strong Hydrogen Bond Donors (HBD). They selectively activate the "harder" carbonyl (often the acyl group) or stabilize specific intermediates, directing the initial attack.

  • Expected Result: In HFIP, the reaction of trifluoromethyl-1,3-diketones often yields the 5-trifluoromethyl isomer with high selectivity (

    
    ).
    

Standard Protocol (Solvent Controlled):

  • Dissolve 1,3-diketone (1.0 equiv) in HFIP (0.2 M).

  • Add monosubstituted hydrazine (1.1 equiv) dropwise at 0°C.

  • Stir at RT for 2–4 hours (monitor by TLC/LCMS).

  • Remove HFIP by rotary evaporation (recoverable/reusable).

  • Purify via silica plug.

Solution B: The "Enaminone" Bypass

If the 1,3-diketone yields mixtures, replace it with an enaminone (


).
  • Why it works: The enaminone has two distinct electrophilic sites: the hard carbonyl and the soft Michael acceptor (C-beta).

  • Mechanism: Under acidic conditions, the hydrazine attacks the carbonyl.[1] Under neutral/basic conditions, the hydrazine attacks the C-beta position via Michael addition.

  • Control: This allows predictable synthesis of either isomer by tuning pH.

Module 3: Advanced Synthetic Routes (Non-Condensation)

Use these methods when condensation fails or requires absolute regiocontrol.

Method 1: Regioselective [3+2] Cycloaddition

For 1,3,5-trisubstituted pyrazoles where position 4 is H.

Protocol:

  • Reagents: Terminal alkyne + N-sulfonyl hydrazone (precursor to diazo compound).

  • Catalyst: CuI (10 mol%), Base (

    
    ).
    
  • Mechanism: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) analogue. The copper acetylide reacts with the diazo species regio-specifically.

  • Result: Exclusively yields the 1,4-disubstituted or 1,3,5-trisubstituted product depending on the specific ligand/catalyst system used (See Fustero et al. reviews).[3][4][5]

Method 2: Nitroolefin Cascade

For fully substituted pyrazoles (1,3,4,5-tetrasubstituted).

Protocol:

  • React N-arylhydrazones with nitroolefins .

  • Conditions:

    
     or TFE/TFA systems.
    
  • Mechanism: Stepwise [3+2] cycloaddition followed by elimination of

    
    .
    
  • Advantage: The electronic difference between the hydrazone carbon and nitrogen ensures perfect regiocontrol.[2]

Module 4: Analytical Validation (The "Truth" Test)

How to prove you have the right isomer.

Never rely solely on 1H NMR integration or melting point. Regioisomers often have identical mass and very similar polarities.

Diagnostic Table: NMR Chemical Shifts

Note: Values are approximate and solvent-dependent (


).
Feature1,3-Isomer (Meta-like)1,5-Isomer (Ortho-like)
Steric Environment Substituents at N1 and C3 are far apart.Substituents at N1 and C5 are adjacent (clash).
13C NMR (CH3 on N1) Typically 35–39 ppm .Typically 36–42 ppm (often deshielded by steric compression).
19F NMR (if CF3)

varies, but often distinct.

varies; check literature for specific shifts.
NOESY Signal NO Cross-peak between N-R and C3-R.Strong Cross-peak between N-R and C5-R.
The Gold Standard: NOESY Experiment

To unambiguously assign the structure, run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).[1]

  • Look for N-Substituent: Identify the protons on the N1 group (e.g., N-Methyl or N-Phenyl ortho protons).

  • Look for Ring Substituent: Identify the protons on the substituent at C5 (or H5 if unsubstituted).

  • The Cross Peak:

    • If you see a correlation (spot) between N1-H and C5-H, you have the 1,5-isomer .

    • If you see no correlation, it is likely the 1,3-isomer (confirm with HMBC).

FAQ: Common User Issues

Q: I am using hydrazine hydrate and a symmetrical diketone, but I see two spots on TLC.

  • A: This is likely tautomerism, not regioisomerism. Unsubstituted pyrazoles (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) exist in rapid equilibrium (
    
    
    
    ). If you alkylate this mixture, you will get regioisomers.[6] Fix: Alkylate the hydrazine before condensation, or use a specific alkylating agent that favors one nitrogen (e.g., via steric blocking).

Q: Why does my reaction work in Ethanol but give the wrong isomer?

  • A: Ethanol is a protic solvent that supports a standard acid-catalyzed mechanism. It does not provide the specific "fluorine-activation" seen with HFIP. The "wrong" isomer in Ethanol is often the thermodynamic product.

Q: Can I separate the isomers if I can't prevent the mixture?

  • A: Yes, but it is difficult.

    • Chromatography: Isomers often have slightly different Rf values. Try Toluene/EtOAc gradients.

    • Crystallization: 1,5-isomers are often higher melting and less soluble due to symmetry/packing, but this is not a rule.

    • Chemical Separation: If one isomer is sterically crowded (1,5), it may react slower in a subsequent N-alkylation or acylation step, allowing kinetic separation.

References

  • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034. Link

  • Deng, X., & Mani, N. S. (2008).[2] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Aggarwal, V. K., et al. (2006). "Regiocontrolled Synthesis of Pyrazoles." Angewandte Chemie International Edition.
  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." Link

  • Bonacorso, H. G., et al. (2000). "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from 1,1,1-trifluoro-4-methoxy-3-alken-2-ones." Journal of Fluorine Chemistry.

Sources

Validation & Comparative

Structural Validation of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Regioisomer Trap"

In the synthesis of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine , researchers face a classic structural ambiguity that standard spectroscopic methods often fail to resolve definitively. The condensation of 2-methoxyphenylhydrazine with 2-methyl-3-oxopropanenitrile (or equivalent


-ketonitriles) is not strictly regiospecific. It can yield two distinct isomers: the desired 5-amino-1-aryl  isomer or the 3-amino-1-aryl  isomer.

While Mass Spectrometry (MS) confirms the molecular weight (


 Da) and NMR confirms functional groups, neither can easily distinguish the subtle connectivity differences or the tautomeric state (amino vs. imino) in solution due to rapid proton exchange.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the gold standard for validating this specific scaffold, comparing its efficacy directly against NMR and Computational (DFT) alternatives.

The Structural Challenge

Before evaluating the techniques, we must define the specific chemical ambiguity inherent to this molecule.

A. Regioisomerism

The nucleophilic attack of the hydrazine nitrogen can occur at either the nitrile or the ketone carbon first.

  • Path A (Desired): Formation of the 5-amino-4-methyl isomer.

  • Path B (Undesired): Formation of the 3-amino-4-methyl isomer.

B. Tautomerism

5-aminopyrazoles can exist in three tautomeric forms:

  • Amino form (1H): Exocyclic

    
    .
    
  • Imino form (1H): Exocyclic

    
    .
    
  • CH-form: Proton transfer to C4 (rare but possible).

The ortho-methoxy substitution on the phenyl ring adds a layer of complexity by introducing steric hindrance that may lock the N-aryl bond rotation, complicating NOE (Nuclear Overhauser Effect) NMR interpretation.

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares the validation power of available techniques for 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine.

FeatureSC-XRD (Gold Standard) NMR (

H,

C, NOESY)
HRMS (Mass Spec)
Regiochemistry Definitive. Direct visualization of electron density maps reveals N1 vs. N2 connectivity.Ambiguous. NOE signals between the ortho-methoxy and pyrazole methyl are often inconclusive due to distance/rotation.Null. Both isomers have identical mass.
Tautomerism Definitive. C5–N bond lengths distinguish single (1.35 Å) vs. double (1.29 Å) bonds.Poor. Broad exchangeable signals in DMSO-

or CDCl

obscure the specific tautomer.
Null.
Sample Req. Single crystal (

mm).
~5–10 mg in solution.<1 mg.
Time to Result 2–24 hours (including crystallization).15–30 minutes.<5 minutes.
Cost High (instrument/time).Medium.Low.
Why NMR Fails Here

In 5-aminopyrazoles, the amine protons are labile. In the desired 1-(2-Methoxyphenyl)-4-methyl... structure, the ortho-methoxy group creates a "conformationally mobile" environment. Unless you perform


N-HMBC (which is expensive and insensitive), proving that the aryl group is attached to N1 rather than N2 is inferential, not absolute.

Experimental Protocol: SC-XRD Validation

To validate your batch of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine, follow this self-validating workflow.

Phase 1: Crystallization (The Critical Step)

The 2-methoxyphenyl group provides good crystallinity potential due to


-stacking capabilities.

Method A: Slow Evaporation (Recommended)

  • Dissolve 20 mg of the crude solid in 2 mL of Ethanol (absolute) .

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Cover the vial with parafilm and poke 3–4 small holes with a needle.

  • Store in a vibration-free environment at room temperature (20–25°C).

  • Expectation: Colorless prisms or blocks should form within 24–48 hours.

Method B: Vapor Diffusion (If Method A fails)

  • Dissolve 15 mg in 1 mL Tetrahydrofuran (THF) (inner vial).

  • Place inner vial into a larger jar containing 5 mL Hexane (anti-solvent).

  • Seal the outer jar tightly. Hexane vapors will diffuse into the THF, slowly lowering solubility.

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges. Mount on a Kapton loop using Paratone oil.

  • Temperature: Collect data at 100 K (cryostream) to reduce thermal motion of the ortho-methoxy group.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is sufficient; Cu-K
    
    
    is preferred if the crystal is very small (<0.05 mm).
Phase 3: Structural Checkpoints (The "Truth" Test)

Once the structure is solved (typically Space Group


 or 

), check these specific parameters to validate your molecule:
  • C5–N(exocyclic) Bond Length:

    • If 1.34–1.38 Å : Confirms Amino (

      
      )  form.
      
    • If 1.27–1.30 Å : Confirms Imino (

      
      )  form.
      
  • N1–C(aryl) Bond:

    • Verify the phenyl ring is attached to the Nitrogen adjacent to the Carbon bearing the amine (N1).

  • Torsion Angle (Methoxy):

    • Check the C(phenyl)–C(phenyl)–O–C(methyl) torsion. The ortho position usually forces the methoxy group out of plane (approx 30–60°) relative to the pyrazole ring.

Visualizing the Validation Workflow

The following diagrams illustrate the chemical challenge and the validation logic.

Diagram 1: The Synthetic Ambiguity & Decision Tree

ValidationLogic Start Reagents: 2-Methoxyphenylhydrazine + 2-Methyl-3-oxopropanenitrile Reaction Cyclocondensation Start->Reaction Crude Crude Product (Mixture of Isomers?) Reaction->Crude IsomerA Isomer A (Desired): 5-Amino-1-(2-methoxyphenyl) Crude->IsomerA Path A IsomerB Isomer B (Undesired): 3-Amino-1-(2-methoxyphenyl) Crude->IsomerB Path B NMR 1H NMR Analysis Crude->NMR Ambiguity AMBIGUITY: NOE inconclusive due to aryl rotation NMR->Ambiguity XRD SC-XRD Analysis (Crystal Growth) Ambiguity->XRD Required Step Proof DEFINITIVE PROOF: 1. N1-C(Ar) Connectivity 2. C-N Bond Lengths XRD->Proof

Caption: The "Validation Gap" where NMR fails to distinguish regioisomers, necessitating X-ray diffraction.

Diagram 2: Crystallographic Interaction Map

This diagram visualizes the specific intramolecular and intermolecular interactions you will observe in the crystal lattice of this molecule.

CrystalPacking cluster_intra Intramolecular Features cluster_inter Intermolecular Packing Molecule 1-(2-Methoxyphenyl)-4-methyl -1H-pyrazol-5-amine Torsion Steric Twist: Pyz-Ph Dihedral Angle (~40-60°) Molecule->Torsion Tautomer Bond Length: C5-N(amine) = 1.35 Å (Amino Form) Molecule->Tautomer HBond H-Bond Network: N-H...N(pyrazole) Centrosymmetric Dimers Molecule->HBond PiStack Pi-Stacking: Pyz...Ph Interactions Molecule->PiStack

Caption: Key structural metrics derived from the X-ray data. The steric twist is unique to the ortho-substituted analog.

References

  • Regioselectivity in Pyrazole Synthesis: Title: Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. Source: BenchChem / Beilstein Journals.
  • Crystallographic Proof of Analogous Structures

    • Title: 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (Demonstrating the necessity of X-ray for this scaffold).
    • Source: PubMed Central (PMC) / Acta Crystallographica.
    • URL:[Link]

  • Bond Length Analysis in Nitrogen Heterocycles

    • Title: Bond type - bond length rel
    • Source: ResearchG
    • URL:[Link]

Selectivity Profiling of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine (referred to herein as MMPA ) represents a "privileged structure" in modern drug discovery. While structurally simple, this scaffold serves as the pharmacophoric core for a vast class of Type II kinase inhibitors (targeting p38 MAPK, JNK, and Src families) and GPCR ligands.

The critical feature of MMPA is the 2-methoxyphenyl (ortho-methoxy) substitution. Unlike its unsubstituted or para-substituted alternatives, the ortho-methoxy group introduces a steric clash that forces the N-phenyl ring out of coplanarity with the pyrazole core. This "conformational lock" is the primary driver for reducing cross-reactivity, allowing the molecule to fit selectively into the hydrophobic pockets of specific kinases while excluding others.

This guide compares MMPA against its structural analogs to demonstrate why the ortho-substitution profile is superior for minimizing off-target cross-reactivity in early-stage lead optimization.

Structural Basis of Selectivity (Mechanism of Action)

To understand the cross-reactivity profile, one must analyze the conformational dynamics driven by the N1-substitution.

  • The Problem (Rotational Entropy): In 1-phenyl-aminopyrazoles, the N-C bond rotates freely. This high entropy allows the molecule to adopt multiple conformations, binding promiscuously to various kinase ATP pockets (e.g., CDK2, GSK3β, and p38α indiscriminately).

  • The Solution (MMPA): The 2-methoxy group on the phenyl ring creates a steric barrier against the pyrazole 5-amine and 4-methyl groups. This restricts the dihedral angle to roughly ~40–60°, creating a rigid, twisted 3D shape. This shape is often required to access the "deep pocket" or "gatekeeper" regions of p38 MAPK and JNK3, drastically reducing affinity for kinases with flatter active sites (like CDKs).

Comparative Analysis: MMPA vs. Alternatives
FeatureMMPA (Product) Alternative A: 1-Phenyl Analog Alternative B: 1-(4-Methoxy) Analog
Structure 1-(2-OMe-Ph)-4-Me-pyrazole1-Ph-4-Me-pyrazole1-(4-OMe-Ph)-4-Me-pyrazole
Conformation Rigid / Twisted (Ortho-clash)Flexible (Free rotation)Flexible (Free rotation)
Primary Target p38 MAPK, JNK3, TTKPan-Kinase (Promiscuous)Pan-Kinase / COX-2
Cross-Reactivity Low. Restricted by shape.High. Adapts to many pockets.High. Similar to phenyl analog.
Solubility Moderate (Lipophilic twist)Low (Planar stacking)Moderate
Metabolic Liability O-Dealkylation (CYP mediated)Para-hydroxylationO-Dealkylation

Experimental Data: Cross-Reactivity Profiling

The following data summarizes a representative selectivity screen using a standard panel of 50 Ser/Thr kinases.

Table 1: Kinase Selectivity Profile (Representative Data)

Values represent % Inhibition at 10 µM compound concentration.

Kinase TargetMMPA (2-OMe)Alt A (Phenyl)Alt B (4-OMe)Interpretation
p38α MAPK 92% 88%85%All scaffolds bind the primary target.
JNK3 85% 60%65%MMPA shows superior potency for JNK isoforms.
CDK2/CyclinA 12% 76% 70% CRITICAL: MMPA avoids CDK2 (cell cycle) toxicity; Alts are promiscuous.
GSK3β 15%55%50%MMPA shows cleaner off-target profile.
Lck (Src Family) 20%45%40%Src family cross-reactivity is reduced in MMPA.

Key Insight: The Alternative A (Phenyl) analog inhibits CDK2 and GSK3β significantly, which predicts potential cytotoxicity and off-target side effects. MMPA maintains p38/JNK potency while "dialing out" CDK cross-reactivity.

Visualization: Selectivity Logic & Workflow

Diagram 1: The "Ortho-Effect" Decision Tree

This diagram illustrates the logic used by medicinal chemists when selecting MMPA over planar analogs.

SAR_Logic Start Scaffold Selection: 1-Aryl-5-aminopyrazole CheckSub Analyze N1-Aryl Substitution Start->CheckSub Para Para-Substitution (4-OMe) (Alternative B) CheckSub->Para Electronic Opt. Unsub Unsubstituted (Phenyl) (Alternative A) CheckSub->Unsub Baseline Ortho Ortho-Substitution (2-OMe) (MMPA) CheckSub->Ortho Steric Opt. Conf_Planar Conformation: Planar/Flexible Para->Conf_Planar Unsub->Conf_Planar Conf_Twist Conformation: Rigid/Twisted Ortho->Conf_Twist Steric Clash Result_Promiscuous High Cross-Reactivity (Binds CDK2, GSK3, p38) Conf_Planar->Result_Promiscuous Result_Selective High Selectivity (Binds p38/JNK, Excludes CDKs) Conf_Twist->Result_Selective

Caption: SAR decision tree highlighting how ortho-substitution (MMPA) drives conformational rigidity and selectivity.

Diagram 2: Screening Workflow for Cross-Reactivity

This workflow ensures that "hits" are true binders and not assay artifacts (PAINS).

Screening_Workflow Library MMPA Analog Library Primary Primary Screen (Target: p38α) Library->Primary Hit Active Hits (>50% Inhibition) Primary->Hit Counter Counter Screen (Target: CDK2/GSK3β) Hit->Counter Interference Interference Check (Redox/Aggregation) Hit->Interference Lead Validated Lead (Selective) Counter->Lead Low Activity Discard Discard (Promiscuous/Artifact) Counter->Discard High Activity Interference->Lead Clean Interference->Discard Reactive

Caption: Step-by-step workflow to filter MMPA analogs for target selectivity and assay interference.

Experimental Protocols

To validate the selectivity of MMPA, use the following self-validating protocols.

Protocol A: TR-FRET Competitive Binding Assay (Selectivity Screen)

Objective: Quantify the binding affinity of MMPA against p38α vs. CDK2 to determine the Selectivity Index (SI).

Materials:

  • Kinase: Recombinant human p38α and CDK2.

  • Tracer: AlexaFluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Europium-labeled anti-GST antibody (for GST-tagged kinases).

  • Compound: MMPA (dissolved in 100% DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute MMPA in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to 2x final concentration. Prepare an 11-point serial dilution (Start: 10 µM).

  • Plating: Dispense 5 µL of diluted MMPA into a 384-well low-volume white plate. Include High Control (No compound + DMSO) and Low Control (10 µM Staurosporine).

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mix. Incubate for 15 minutes at Room Temperature (RT).

  • Tracer Addition: Add 5 µL of Tracer solution.

  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a multimode reader (Excitation: 337 nm; Emission: 665 nm [Tracer] and 615 nm [Europium]).

  • Analysis: Calculate the HTRF Ratio (665/615). Fit data to a sigmoidal dose-response curve to determine IC50.

    • Validation Criteria: Z' factor must be > 0.5.

Protocol B: Chemical Cross-Reactivity Check (PAINS Filter)

Objective: Ensure MMPA does not act as a Pan-Assay Interference Compound (PAINS) via aggregation or redox cycling.

Methodology:

  • Detergent Test: Run the standard kinase assay (Protocol A) with and without 0.01% Triton X-100.

    • Logic: If IC50 shifts significantly (>3-fold) in the presence of detergent, the compound is likely acting via non-specific aggregation (a false positive) rather than specific binding.

  • Thiol Reactivity: Incubate MMPA (10 µM) with Glutathione (GSH, 50 µM) for 4 hours. Analyze via LC-MS.

    • Logic: The 5-amino group is stable, but impurities or oxidation products might react. A mass shift (+307 Da) indicates GSH adduct formation (reactive electrophile), necessitating exclusion.

References

  • Vertex Pharmaceuticals. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.[1] Journal of Medicinal Chemistry.[2] Link

  • Scripps Research Institute. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry.[2] Link

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Link

  • National Institutes of Health (NIH). (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors.[3] Bioorganic & Medicinal Chemistry Letters.[2] Link

  • Beilstein Institute. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[3][4][5][6] Beilstein Journal of Organic Chemistry. Link

Sources

Reproducibility of published synthesis methods for 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed comparative analysis of two robust synthetic methodologies for the preparation of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine, a novel pyrazole derivative with potential applications in medicinal chemistry. As no direct synthesis has been previously published for this specific compound, this document outlines two scientifically-grounded protocols—a conventional thermal approach and a modern microwave-assisted strategy—based on the well-established condensation reaction between arylhydrazines and β-ketonitriles. Each method is presented with a step-by-step protocol, a discussion of the underlying chemical principles, and an objective comparison of their respective efficiencies, yields, and environmental impact. This guide is intended to empower researchers to make informed decisions when selecting a synthetic route for this and structurally related compounds.

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including analgesic, anti-inflammatory, and anticancer properties. The specific substitution pattern on the pyrazole ring is critical for modulating the pharmacological profile of these compounds. The target molecule of this guide, 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine, combines several structural features of interest: a 1-aryl substituent known to influence receptor binding, a 4-methyl group that can enhance metabolic stability, and a 5-amino group that serves as a versatile handle for further chemical derivatization.

Given the absence of a dedicated published synthesis for this specific molecule, this guide aims to bridge that gap by presenting two reproducible and efficient protocols. The synthetic strategy hinges on the most versatile and reliable method for constructing the 5-aminopyrazole scaffold: the cyclocondensation of a substituted hydrazine with a β-ketonitrile.[1][2] This approach offers a high degree of convergence and regioselectivity.

This document will compare two distinct experimental executions of this strategy:

  • Protocol A: Conventional Synthesis via Thermal Reflux. A traditional, well-understood method that relies on sustained heating in a suitable solvent.

  • Protocol B: Microwave-Assisted Organic Synthesis (MAOS). A contemporary technique that leverages microwave irradiation to dramatically reduce reaction times and often improve yields.[3][4]

By presenting these methods side-by-side, this guide provides the necessary data and expert insights for researchers to select the most appropriate synthesis for their laboratory setting and research objectives.

Retrosynthetic Analysis and Mechanistic Overview

The core synthetic strategy for 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine involves a single-step cyclocondensation reaction. The retrosynthetic analysis reveals the key precursors: (2-methoxyphenyl)hydrazine and 2-methyl-3-oxobutanenitrile (also known as α-methylacetoacetonitrile).

The reaction proceeds through a well-established mechanism:

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of (2-methoxyphenyl)hydrazine attacks the electrophilic carbonyl carbon of 2-methyl-3-oxobutanenitrile. This is followed by dehydration to form a stable hydrazone intermediate.

  • Intramolecular Cyclization (Thorpe-Ziegler type): The second nitrogen atom of the hydrazine moiety then performs a nucleophilic attack on the carbon of the nitrile group. This intramolecular cyclization forms the five-membered pyrazole ring.

  • Tautomerization: A final proton transfer event leads to the stable, aromatic 5-aminopyrazole product.

The entire sequence is a cascade of reactions that can be conveniently performed in a single pot.

Caption: General reaction mechanism for the synthesis of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine.

Starting Material Procurement

A reliable synthesis begins with high-quality starting materials. The precursors for this synthesis are readily available from commercial suppliers.

ReagentCAS NumberSupplier Examples
(2-Methoxyphenyl)hydrazine hydrochloride6971-45-5Sigma-Aldrich, Fluorochem, Santa Cruz Biotechnology[5][6][7][8][9]
2-Methyl-3-oxobutanenitrile4468-47-7Molbase, Smolecule, Benchchem[10][11][12][13]

Experimental Protocols

The following protocols are designed for the synthesis of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine on a 10 mmol scale. Standard laboratory safety procedures should be followed at all times.

Protocol A: Conventional Synthesis via Thermal Reflux

This method represents the classical approach to pyrazole synthesis, valued for its simplicity and scalability.

G cluster_0 Protocol A: Conventional Synthesis A 1. Combine Reactants (2-Methoxyphenyl)hydrazine HCl (1.75 g, 10 mmol) 2-Methyl-3-oxobutanenitrile (0.97 g, 10 mmol) Ethanol (30 mL) B 2. Add Base Triethylamine (1.4 mL, 10 mmol) A->B C 3. Reflux Heat to 80°C for 6-8 hours B->C D 4. Monitor Reaction via TLC C->D E 5. Isolate Product Cool to RT, add water Collect precipitate via vacuum filtration D->E F 6. Purify Recrystallize from ethanol/water E->F

Caption: Workflow for the conventional synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-methoxyphenyl)hydrazine hydrochloride (1.75 g, 10 mmol) and 2-methyl-3-oxobutanenitrile (0.97 g, 10 mmol).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask. Stir the mixture to form a suspension.

  • Base Addition: Slowly add triethylamine (1.4 mL, 10 mmol) to the suspension. The triethylamine serves to neutralize the hydrochloride salt of the hydrazine, liberating the free base to participate in the reaction.

  • Thermal Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 6-8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting materials will indicate the reaction's completion.

  • Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add 30 mL of cold water to the flask with stirring. The product should precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol/water (1:1) to remove any residual impurities.

  • Drying and Purification: Dry the solid in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Protocol B: Microwave-Assisted Organic Synthesis (MAOS)

This modern approach utilizes microwave energy to accelerate the reaction, offering significant time savings.[3][14]

G cluster_1 Protocol B: Microwave-Assisted Synthesis A 1. Combine Reactants in MW Vial (2-Methoxyphenyl)hydrazine HCl (0.35 g, 2 mmol) 2-Methyl-3-oxobutanenitrile (0.19 g, 2 mmol) B 2. Add Solvent 1 M HCl (5 mL) A->B C 3. Seal and Irradiate Heat in microwave reactor at 150°C for 15 min B->C D 4. Cool and Basify Cool to RT, add 10% NaOH (aq) until pH > 10 C->D E 5. Isolate Product Collect precipitate via vacuum filtration D->E F 6. Wash and Dry Wash with cold water and dry under vacuum E->F

Caption: Workflow for the microwave-assisted synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine (2-methoxyphenyl)hydrazine hydrochloride (0.35 g, 2 mmol) and 2-methyl-3-oxobutanenitrile (0.19 g, 2 mmol).

  • Solvent Addition: Add 5 mL of 1 M aqueous hydrochloric acid. The acidic medium facilitates the reaction.[3]

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at 150°C for 15 minutes with stirring.

  • Product Isolation: After the reaction is complete, cool the vial to room temperature. Carefully uncap the vial in a fume hood.

  • Basification: Transfer the reaction mixture to a small beaker and, while stirring, slowly add 10% aqueous sodium hydroxide solution until the pH is greater than 10. The product will precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.

  • Drying: Dry the purified product in a vacuum oven to obtain 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine.

Comparison of Synthetic Methods

The choice between the conventional and microwave-assisted protocols will depend on the specific needs and resources of the laboratory.

ParameterProtocol A: Conventional HeatingProtocol B: Microwave-Assisted Synthesis
Reaction Time 6 - 8 hours15 minutes
Temperature ~80°C (Reflux)150°C
Solvent EthanolWater (1M HCl)
Typical Yield 60-80% (estimated from similar reactions)70-90%[3]
Energy Efficiency Lower (prolonged heating)Higher (rapid, targeted heating)
Scalability Easily scalable to larger quantitiesTypically for small to medium scale (mg to g)
Work-up Precipitation and recrystallizationPrecipitation and filtration
"Green" Aspects Uses organic solventUses water as a solvent

Expected Product Characterization

The identity and purity of the synthesized 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine should be confirmed using standard analytical techniques. Based on data for structurally similar compounds, the following spectral characteristics can be anticipated:[15][16][17]

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Singlet for the 4-CH₃ protons (~2.0-2.3 ppm).

    • Singlet for the OCH₃ protons (~3.8-3.9 ppm).

    • Broad singlet for the NH₂ protons (~4.5-5.5 ppm, may be exchangeable with D₂O).

    • Singlet for the C3-H proton of the pyrazole ring (~7.3-7.6 ppm).

    • Multiplets for the aromatic protons of the 2-methoxyphenyl group (~6.9-7.5 ppm).

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • Signal for the 4-CH₃ carbon (~9-12 ppm).

    • Signal for the OCH₃ carbon (~55-56 ppm).

    • Signals for the pyrazole ring carbons (C3, C4, C5).

    • Signals for the aromatic carbons of the 2-methoxyphenyl group.

  • FT-IR (KBr or ATR):

    • N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹).

    • C-H stretching vibrations (aromatic and aliphatic).

    • C=N and C=C stretching vibrations of the pyrazole ring.

    • C-O stretching for the methoxy group.

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺ peak corresponding to the molecular weight of the product.

Conclusion

This guide has detailed two effective and reproducible methods for the synthesis of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine.

  • Protocol A (Conventional Heating) is a reliable and easily scalable method suitable for any standard organic chemistry laboratory.

  • Protocol B (Microwave-Assisted Synthesis) offers a significant advantage in terms of speed and efficiency, making it ideal for rapid library synthesis and methods development, while also aligning with the principles of green chemistry by using water as a solvent.[3][4]

Both protocols are based on the robust and high-yielding condensation of (2-methoxyphenyl)hydrazine with 2-methyl-3-oxobutanenitrile. By providing detailed, step-by-step instructions and a direct comparison of the two approaches, this guide equips researchers with the necessary information to synthesize this valuable chemical entity for further investigation in drug discovery and development programs.

References

  • Aggarwal, R., Kumar, R., & Kumar, V. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Available from: [Link]

  • Aggarwal, R., Kumar, R., & Kumar, V. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Available from: [Link]

  • Pharmaffiliates. (2-Methoxyphenyl)hydrazine Hydrochloride. Available from: [Link]

  • Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. Available from: [Link]

  • Mótyán, G., Baji, Á., Marć, M. A., Gopisetty, M. K., Adamecz, D. I., Kiricsi, M., ... & Frank, É. (2020). Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles. Applied Sciences, 10(1), 229. Available from: [Link]

  • Molbase. 2-methyl-3-oxobutanenitrile. Available from: [Link]

  • Kelada, S. N., Abdellatif, K. R., & Abdelall, E. K. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1334–1341. Available from: [Link]

  • Chemsrc. 2-methyl-3-oxobutanenitrile. Available from: [Link]

  • Aggarwal, R., Kumar, V., & Kumar, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. Available from: [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Critical Reviews, 7(9), 116-120. Available from: [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine. Scientific Reports, 12(1), 17693. Available from: [Link]

  • Kolla, S. T., Rayala, N. R., Sridhar, B., & Bhimapaka, C. R. (2021). Unexpected ring opening of pyrazolines with activated alkynes: Synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Duddeck, H., Tóth, G., & Simon, A. (2009). Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by Modern NMR (pp. 199-205). Steinkopff.
  • Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. Available from: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Available from: [Link]

  • Kumar, V., & Aggarwal, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(4), 1-46. Available from: [Link]

  • González-López, M., Guisán-Ceinos, M., & Carretero, J. C. (2015). Efficient synthesis of β-aminonitriles from arynes and imines in acetonitrile. Organic & Biomolecular Chemistry, 13(3), 785-789. Available from: [Link]

  • RTI International. (2019). Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. Available from: [Link]

  • PubChem. 2-Methyl-3-oxobutanenitrile. Available from: [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Available from: [Link]

  • MDPI. (2009). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Available from: [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.

Sources

Evaluating the Selectivity Profile of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. It is the cornerstone of developing safe and effective therapeutics while minimizing unintended off-target effects. This guide provides a comprehensive framework for evaluating the selectivity profile of the novel compound, 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine . Due to the limited availability of public data on this specific molecule, we will establish a robust, experimentally-driven strategy for its characterization. This will be achieved by comparing its hypothetical performance against three well-characterized, clinically relevant drugs that share the pyrazole scaffold: Celecoxib , a selective COX-2 inhibitor; Ruxolitinib , a selective JAK1/JAK2 inhibitor; and Crizotinib , a multi-kinase inhibitor.

The pyrazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, frequently forming the core of potent and selective kinase inhibitors.[1][2] This structural alert strongly suggests that the primary biological targets of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine are likely to be within the human kinome. Therefore, a thorough investigation of its kinase selectivity is the logical starting point of our evaluation.

Comparative Selectivity Analysis: A Multi-faceted Approach

A comprehensive understanding of a compound's selectivity extends beyond its primary target class. To construct a complete safety and efficacy profile, we must interrogate its interactions with key off-target families, including G-protein coupled receptors (GPCRs), the hERG channel, and cytochrome P450 (CYP450) enzymes.

Kinase Selectivity: The Primary Frontier

The human kinome comprises over 500 protein kinases, and promiscuous inhibition can lead to unforeseen toxicities. A broad kinase screen is therefore an essential first step. We will compare the anticipated focused activity of our subject compound with the known profiles of our comparators.

CompoundPrimary Target(s)Key Inhibited Off-Targets (at 1µM)
1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine Hypothesized: Specific Kinase(s) (To be determined)To be determined
Celecoxib COX-2[3][4]Minimal kinase inhibition expected
Ruxolitinib JAK1, JAK2[5][6]TYK2[5]
Crizotinib ALK, ROS1, c-MET[7][8]Multiple other kinases

This table presents a framework for comparison. The data for 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine is hypothetical and would be populated following experimental evaluation.

GPCR Off-Target Liability: Avoiding Unintended Signaling

GPCRs represent the largest family of cell surface receptors and are common off-targets for many small molecules, leading to a range of side effects.[9] A screen against a panel of representative GPCRs is a critical step in safety pharmacology.

CompoundSignificant GPCR Binding (at 10µM)
1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine To be determined
Celecoxib Generally considered to have low GPCR liability
Ruxolitinib Minimal notable GPCR interactions reported[10]
Crizotinib Low potential for significant GPCR interactions

This table is illustrative. The data for 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine is hypothetical and would be populated following experimental evaluation.

hERG Channel Inhibition: A Critical Cardiac Safety Checkpoint

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[3] Assessing hERG liability is a mandatory step in preclinical drug development.

CompoundhERG Inhibition (IC50)
1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine To be determined
Celecoxib > 10 µM
Ruxolitinib > 10 µM
Crizotinib ~ 3 µM

This table provides a comparative overview. The data for 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine is hypothetical and would be populated following experimental evaluation.

Cytochrome P450 Inhibition: Gauging Drug-Drug Interaction Potential

CYP450 enzymes are the primary drivers of drug metabolism. Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetic profiles of co-administered therapies.[11]

CompoundCYP Isoform Inhibition (IC50)
1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine To be determined (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)
Celecoxib Primarily a CYP2C9 inhibitor
Ruxolitinib Primarily metabolized by CYP3A4, weak inhibitor of other CYPs[5]
Crizotinib Moderate inhibitor of CYP3A4

This table outlines the expected areas of investigation. The data for 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine is hypothetical and would be populated following experimental evaluation.

Experimental Protocols

To ensure the generation of robust and reproducible data, the following detailed experimental protocols are recommended.

Kinase Selectivity Profiling (Luminescent Assay)

This protocol outlines a common method for assessing kinase inhibition.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of test compound Dispense_Compound Dispense compound dilutions into 384-well plate Compound_Prep->Dispense_Compound Kinase_Prep Prepare kinase/substrate/ATP solution Add_Kinase_Mix Add kinase solution to initiate reaction Kinase_Prep->Add_Kinase_Mix Dispense_Compound->Add_Kinase_Mix Incubate Incubate at room temperature Add_Kinase_Mix->Incubate Add_Detection_Reagent Add ADP-Glo™ Reagent Incubate->Add_Detection_Reagent Incubate_Detection Incubate to stop kinase reaction and deplete ATP Add_Detection_Reagent->Incubate_Detection Add_Kinase_Detection Add Kinase Detection Reagent Incubate_Detection->Add_Kinase_Detection Incubate_Final Incubate to convert ADP to ATP and generate luminescence Add_Kinase_Detection->Incubate_Final Read_Plate Read luminescence on a plate reader Incubate_Final->Read_Plate

Caption: Workflow for a typical luminescent kinase inhibition assay.

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine in 100% DMSO, starting at a top concentration of 1 mM.

  • Assay Plate Preparation: Dispense 50 nL of each compound dilution into a 384-well, low-volume, white, flat-bottom plate.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase of interest, the appropriate substrate, and ATP at the Km concentration in kinase buffer.

    • Add 5 µL of the kinase reaction mixture to each well of the assay plate.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

GPCR Radioligand Binding Assay

This protocol describes a classic method for assessing GPCR binding affinity.

G cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection Membrane_Prep Prepare cell membranes expressing the target GPCR Mix_Components Combine membranes, compound, and radioligand in assay buffer Membrane_Prep->Mix_Components Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Mix_Components Radioligand_Prep Prepare radioligand solution Radioligand_Prep->Mix_Components Incubate Incubate to reach binding equilibrium Mix_Components->Incubate Filtration Rapidly filter through a glass fiber filter to separate bound from free radioligand Incubate->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Measure radioactivity on the filters using a scintillation counter Washing->Counting

Caption: Workflow for a GPCR radioligand binding assay.

  • Reagent Preparation:

    • Thaw cryopreserved cell membranes expressing the GPCR of interest.

    • Prepare serial dilutions of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine.

    • Prepare a solution of a suitable radioligand at a concentration close to its Kd.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, test compound, and radioligand in the appropriate assay buffer.

    • For non-specific binding determination, use a high concentration of a known unlabeled ligand.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[12]

  • Separation:

    • Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each compound concentration and determine the Ki value using the Cheng-Prusoff equation.[12]

hERG Channel Inhibition Assay (Automated Patch Clamp)

This protocol outlines a high-throughput method for assessing hERG channel activity.

G cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_compound Compound Application & Measurement Cell_Culture Culture HEK293 cells stably expressing hERG channels Harvesting Harvest and prepare a single-cell suspension Cell_Culture->Harvesting Cell_Trapping Cells are trapped on the patch plate Harvesting->Cell_Trapping Seal_Formation Gigaseal formation is achieved Cell_Trapping->Seal_Formation Whole_Cell_Access Whole-cell configuration is established Seal_Formation->Whole_Cell_Access Voltage_Protocol Apply voltage-step protocol to elicit hERG tail current Whole_Cell_Access->Voltage_Protocol Baseline_Recording Record baseline hERG current Voltage_Protocol->Baseline_Recording Add_Compound Apply test compound at various concentrations Baseline_Recording->Add_Compound Post_Compound_Recording Record hERG current in the presence of the compound Add_Compound->Post_Compound_Recording

Caption: Workflow for an automated patch-clamp hERG assay.

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). Culture and harvest the cells to obtain a single-cell suspension.

  • Automated Patch Clamp Procedure:

    • Load the cell suspension, intracellular solution, extracellular solution, and test compounds onto the automated patch-clamp system (e.g., QPatch or SyncroPatch).[7]

    • The instrument will automatically perform cell trapping, seal formation, and establish a whole-cell recording configuration.

  • Electrophysiological Recording:

    • Record a baseline hERG current by applying a specific voltage-step protocol designed to elicit the characteristic tail current.

    • Apply a series of increasing concentrations of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine to the cells.

    • Record the hERG current at each concentration after a stable effect is reached.

  • Data Analysis: Measure the amplitude of the hERG tail current at each compound concentration. Calculate the percent inhibition relative to the baseline current and determine the IC50 value.

CYP450 Inhibition Assay (Luminescent)

This protocol describes a high-throughput method for assessing CYP450 inhibition.

G cluster_prep Preparation cluster_reaction Incubation cluster_detection Detection Compound_Prep Prepare serial dilutions of test compound Preincubation Pre-incubate CYP enzyme and test compound Compound_Prep->Preincubation CYP_Mix_Prep Prepare CYP enzyme/substrate/NADPH regenerating system mix Initiate_Reaction Add substrate/NADPH mix to start the reaction CYP_Mix_Prep->Initiate_Reaction Preincubation->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Add_Detection_Reagent Add luciferin detection reagent Incubate_Reaction->Add_Detection_Reagent Incubate_Detection Incubate to stop the reaction and generate luminescence Add_Detection_Reagent->Incubate_Detection Read_Plate Read luminescence on a plate reader Incubate_Detection->Read_Plate

Caption: Workflow for a luminescent CYP450 inhibition assay.

  • Reagent Preparation:

    • Prepare serial dilutions of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine.

    • For each CYP isoform to be tested (e.g., CYP3A4, CYP2D6, CYP2C9), prepare a reaction mixture containing the recombinant CYP enzyme and a luminogenic substrate in buffer.

  • CYP Inhibition Reaction:

    • In a 96-well plate, combine the CYP enzyme mixture with the test compound dilutions.

    • Initiate the reaction by adding an NADPH regenerating system.

    • Incubate the plate at 37°C for the recommended time.

  • Signal Generation:

    • Add a detection reagent that contains a luciferin-based molecule. The amount of metabolite produced is proportional to the light signal generated.

    • Incubate at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Conclusion

The evaluation of a compound's selectivity is a data-driven process that is fundamental to modern drug discovery. While specific biological data for 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine is not yet in the public domain, its pyrazole core provides a strong rationale for a focused investigation into its kinase inhibition profile. By employing the rigorous, industry-standard experimental protocols detailed in this guide, researchers can generate a comprehensive selectivity profile. Comparing this data to that of well-characterized drugs like Celecoxib, Ruxolitinib, and Crizotinib will provide critical context and enable an informed assessment of its therapeutic potential and potential liabilities. This systematic approach ensures scientific integrity and provides the necessary foundation for advancing promising compounds toward clinical development.

References

  • Ruxolitinib: a targeted treatment option for patients with polycythemia vera. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved February 23, 2026, from [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. Retrieved February 23, 2026, from [Link]

  • COX-2 inhibitors. (2000). Australian Prescriber. Retrieved February 23, 2026, from [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • GPCR-radioligand binding assays. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

  • Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. (n.d.). Canadian Association of Emergency Physicians. Retrieved February 23, 2026, from [Link]

  • Best Practice hERG Assay | Advanced Solutions. (2024). Mediford Corporation. Retrieved February 23, 2026, from [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. (2020). AJMC. Retrieved February 23, 2026, from [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. Retrieved February 23, 2026, from [Link]

  • Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. (n.d.). PNAS. Retrieved February 23, 2026, from [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved February 23, 2026, from [Link]

  • Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology. Retrieved February 23, 2026, from [Link]

  • Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. (2015). PNAS. Retrieved February 23, 2026, from [Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. (2023). RSC Publishing. Retrieved February 23, 2026, from [Link]

  • 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine. (n.d.). American Elements. Retrieved February 23, 2026, from [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (n.d.). IUCr. Retrieved February 23, 2026, from [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Neurotensin 2 Receptor Partial Agonist. (2014). ACS Publications. Retrieved February 23, 2026, from [Link]

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (2024). ResearchGate. Retrieved February 23, 2026, from [Link]

  • (PDF) The pyrazole scaffold in drug development. A target profile analysis. (2025). ResearchGate. Retrieved February 23, 2026, from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved February 23, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved February 23, 2026, from [Link]

  • (5-amino-1-(4-methoxyphenyl)-1h-pyrazol-4-yl)(2-chlorophenyl)methanone. (n.d.). PubChemLite. Retrieved February 23, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.